4-Chloroquinazoline-7-carbonitrile
Description
Properties
IUPAC Name |
4-chloroquinazoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKVEMLKHNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856970 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260759-38-3 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloroquinazoline-7-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract: 4-Chloroquinazoline-7-carbonitrile (CAS No. 1260759-38-3) is a strategically important heterocyclic building block in medicinal chemistry. Its quinazoline core is a recognized "privileged scaffold," prevalent in numerous approved drugs, particularly kinase inhibitors. The presence of a reactive chlorine atom at the 4-position and a versatile carbonitrile group at the 7-position makes this molecule a highly valuable intermediate for the synthesis of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, core reactivity, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline skeleton, a fusion of a benzene and a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1][2] This scaffold is present in a multitude of FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, which are pivotal in oncology for their ability to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] The therapeutic versatility of quinazoline derivatives extends beyond cancer to include anti-inflammatory, antiviral, and antibacterial agents.[2][4]
The strategic importance of this compound lies in its bifunctional nature. The chlorine atom at the C4 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophoric groups.[3][5] Concurrently, the nitrile group at C7 serves as a valuable synthetic handle for further chemical transformations or as a key interaction point with biological targets. This guide will detail the synthetic pathway to this key intermediate, explore its chemical reactivity, and discuss its application in the design of novel bioactive molecules.
Synthesis of this compound
The synthesis of this compound is best approached as a two-step sequence, starting from a suitable anthranilic acid derivative. The core logic is the initial construction of the quinazolinone ring system, followed by a chlorination reaction to install the reactive handle at the C4 position.
Step 1: Synthesis of the Precursor - 4-Hydroxyquinazoline-7-carbonitrile
The foundational step is the formation of the heterocyclic core. A robust and common method for this is the cyclization of an appropriately substituted 2-aminobenzonitrile with a one-carbon source, such as formamide. This reaction, a variation of the Niementowski quinazoline synthesis, provides the 4-hydroxyquinazoline (which exists in tautomeric equilibrium with the more stable quinazolin-4-one form).
// Reactants reactant1 [label="2-Amino-4-cyanobenzonitrile"]; reactant2 [label="Formamide (excess)"];
// Products product [label="4-Hydroxyquinazoline-7-carbonitrile\n(Quinazolin-4-one tautomer)"];
// Reaction Arrow {rank=same; reactant1; "plus1" [label="+", shape=plaintext]; reactant2} -> "arrow1" [label="Heat (Reflux)", fontcolor="#202124"]; "arrow1" -> product;
// Node styles reactant1 [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "arrow1" [shape=none, label=""]; } /dot
Caption: Synthesis of the 4-quinazolone precursor.
Experimental Protocol: Synthesis of 4-Hydroxyquinazoline-7-carbonitrile
This protocol is a representative procedure based on established methodologies for analogous compounds.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-cyanobenzonitrile (1 equivalent) with an excess of formamide (10-15 equivalents).
-
Reaction: Heat the mixture to reflux (typically 180-210°C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Isolation: Pour the cooled reaction mixture into cold water or an ice-water slurry. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water, followed by a wash with cold ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.
-
Drying: Dry the purified white to off-white solid under vacuum to a constant weight.
Step 2: Chlorination to this compound
The conversion of the 4-quinazolone to the 4-chloro derivative is a critical activation step. This is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent.[6][7] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be employed.[1]
// Reactants reactant1 [label="4-Hydroxyquinazoline-7-carbonitrile"]; reactant2 [label="Phosphorus Oxychloride (POCl₃)"];
// Products product [label="this compound"];
// Reaction Arrow {rank=same; reactant1; "plus1" [label="+", shape=plaintext]; reactant2} -> "arrow1" [label="Heat (Reflux)\n(Optional: cat. base)", fontcolor="#202124"]; "arrow1" -> product;
// Node styles reactant1 [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "arrow1" [shape=none, label=""]; } /dot
Caption: Chlorination of the quinazolone precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the well-documented chlorination of 4-quinazolones.[1][6][7]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 4-hydroxyquinazoline-7-carbonitrile (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of an organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to accelerate the reaction, although it often proceeds without.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) with stirring. The reaction typically occurs in two stages: an initial phosphorylation followed by chloride displacement, which is driven to completion by heating.[6] Monitor the reaction by TLC until the starting material is no longer visible (typically 2-5 hours).
-
Work-up: After completion, carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with stirring. This will quench the excess POCl₃ and precipitate the product. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization & Isolation: Neutralize the acidic aqueous slurry by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with ample cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile, ethanol, or toluene) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum.
Physicochemical and Spectroscopic Profile
While specific, experimentally-derived data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers typically provide a purity of ≥95%.[8]
Table 1: Physicochemical Properties
| Property | Predicted/Typical Value | Source/Justification |
| Molecular Formula | C₉H₄ClN₃ | Calculated from structure |
| Molecular Weight | 189.60 g/mol | Calculated from structure[9] |
| Appearance | White to light yellow solid | Typical for quinazoline derivatives |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF, DMF; sparingly soluble in alcohols; insoluble in water. | Based on polarity and structure |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light and moisture.[4] | Standard for reactive intermediates |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | δ ~9.0 (s, 1H, H2), ~8.8 (d, 1H, H5), ~8.2 (s, 1H, H8), ~8.0 (d, 1H, H6) ppm. The exact shifts and coupling constants will depend on the solvent. |
| ¹³C NMR | δ ~162 (C4), ~155 (C2), ~152 (C8a), ~135 (C6), ~130 (C5), ~128 (C8), ~118 (C4a), ~117 (CN), ~115 (C7) ppm. |
| IR (Infrared) | ~2230 cm⁻¹ (C≡N stretch), ~1610, 1570, 1500 cm⁻¹ (C=N, C=C aromatic stretches), ~800-900 cm⁻¹ (Ar-H bends), ~750 cm⁻¹ (C-Cl stretch). |
| MS (Mass Spec) | ESI-MS [M+H]⁺ at m/z 190.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity). |
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent, which readily undergoes nucleophilic aromatic substitution (SNAr). This reaction allows for the facile introduction of a wide range of nucleophiles, particularly amines, which is a cornerstone of many kinase inhibitor syntheses.[3][5]
// Core Molecule core [label="this compound"];
// Reaction Paths path1 [label="Nucleophilic Aromatic Substitution (SNAr)", fontcolor="#202124"]; path2 [label="Cross-Coupling Reactions", fontcolor="#202124"];
// Products prod1a [label="4-Anilinoquinazolines"]; prod1b [label="4-Alkoxyquinazolines"]; prod1c [label="4-Thioquinazolines"]; prod2a [label="4-Aryl/Heteroarylquinazolines"];
// Connections core -> path1 [label="R-NH₂, R-OH, R-SH\n(Base, Solvent, Heat)", fontsize=10]; path1 -> prod1a; path1 -> prod1b; path1 -> prod1c;
core -> path2 [label="Ar-B(OH)₂ (Suzuki)\n(Pd Catalyst, Base)", fontsize=10]; path2 -> prod2a;
// Node styles core [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path1 [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; path2 [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prod1a, prod1b, prod1c, prod2a [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } /dot
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The reaction with amine nucleophiles is the most prominent application. By reacting this compound with a substituted aniline or other amine, researchers can rapidly generate libraries of 4-aminoquinazoline derivatives for biological screening.[3]
Representative Protocol: N-Arylation with an Aniline
-
Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol, n-butanol, or THF, add the desired aniline (1.0-1.2 equivalents).
-
Reaction: Add a base if necessary (e.g., DIPEA or K₂CO₃), particularly for less nucleophilic anilines. Heat the mixture to reflux. The reaction can often be accelerated using microwave irradiation.[3]
-
Work-up: Upon completion, cool the reaction. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.
This methodology is central to creating compounds that mimic the 4-anilinoquinazoline core of EGFR inhibitors. The nitrile at the C7 position can be maintained as a potential hydrogen bond acceptor or be further elaborated, for example, by reduction to an aminomethyl group or hydrolysis to a carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than SNAr at the C4 position, the chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a C-C bond, linking aryl or heteroaryl groups directly to the C4 position of the quinazoline core.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic molecules. Its straightforward synthesis from readily available precursors and the differential reactivity of its chloro and nitrile functionalities provide a robust platform for combinatorial chemistry and targeted drug design. The demonstrated reactivity, particularly in nucleophilic aromatic substitution reactions, positions this compound as a key building block for the next generation of quinazoline-based therapeutic agents, especially in the field of kinase inhibitor research. This guide provides the foundational chemical knowledge required for its effective utilization in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [synhet.com]
- 9. 4-Chloroquinazoline-6-carbonitrile | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloroquinazoline-7-carbonitrile: Physicochemical Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloroquinazoline-7-carbonitrile, a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds, and the strategic placement of a chloro group at the 4-position and a nitrile group at the 7-position imparts unique reactivity and functionality. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and chemical behavior, supported by established scientific principles and relevant literature. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust working knowledge base.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The utility of the quinazoline scaffold is largely due to its versatile chemical nature, which allows for substitution at various positions, thereby modulating its biological activity. This compound serves as a critical building block, particularly in the synthesis of kinase inhibitors, where the 4-position is often functionalized to interact with the hinge region of the enzyme's ATP-binding site. The nitrile group at the 7-position offers a valuable handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and estimated properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₄ClN₃ | [1] |
| Molecular Weight | 189.6 g/mol | [1] |
| CAS Number | 1260759-38-3 | [2] |
| Appearance | Expected to be a solid | Based on analogous quinazoline derivatives. |
| Melting Point | Not experimentally reported. | For comparison, the melting point of the parent 4-chloroquinazoline is 96-100 °C. The presence of the polar nitrile group may influence the crystal lattice energy. |
| Boiling Point | Not experimentally determined. | High boiling point expected due to the aromatic and polar nature of the molecule. |
| Solubility | Not quantitatively reported. | Expected to be soluble in polar apathetic solvents like DMSO and DMF, and moderately soluble in other common organic solvents like dichloromethane and ethyl acetate.[3] |
| Purity | Commercially available up to ≥95% | [1] |
| Storage Conditions | 2-8°C, light-proof, under inert gas | [1] |
Synthesis of this compound: A Plausible Experimental Protocol
Synthetic Strategy Overview
The proposed synthesis involves a two-step process: first, the formation of the quinazolinone ring system through cyclization, followed by chlorination to yield the target compound. This approach is widely used for the synthesis of 4-chloroquinazoline derivatives.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Quinazolin-4(3H)-one-7-carbonitrile
This step involves the cyclization of 2-amino-4-cyanobenzoic acid with formamide, a common and effective method for constructing the quinazolinone ring.
-
Materials and Equipment:
-
2-Amino-4-cyanobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-cyanobenzoic acid (1 equivalent) with an excess of formamide (approximately 10-15 equivalents).
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to obtain Quinazolin-4(3H)-one-7-carbonitrile.
-
Step 2: Synthesis of this compound
The intermediate quinazolinone is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Materials and Equipment:
-
Quinazolin-4(3H)-one-7-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend Quinazolin-4(3H)-one-7-carbonitrile (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, which is activated by the electron-withdrawing effects of the adjacent nitrogen atom and the fused aromatic ring. The chlorine atom at this position is a good leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[4]
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this compound is SₙAr, where a wide range of nucleophiles can displace the chloride ion. This reaction is the cornerstone of its utility as a synthetic intermediate.
Caption: Generalized mechanism for the nucleophilic aromatic substitution of this compound.
Common nucleophiles that readily react with 4-chloroquinazolines include:
-
Amines (Primary and Secondary): Reaction with various anilines, alkylamines, and other nitrogen-containing heterocycles is a common strategy for the synthesis of kinase inhibitors.[5]
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers.
-
Thiols: Thiolates are effective nucleophiles for the formation of thioethers.
The reaction conditions for SₙAr can be tailored based on the nucleophilicity of the attacking species. While highly reactive nucleophiles may react at room temperature, less reactive ones often require heating and the use of a base to facilitate the reaction. Microwave-assisted synthesis has also been shown to be an efficient method for accelerating these transformations.[5]
Influence of the Nitrile Group
The electron-withdrawing nature of the nitrile group at the 7-position further activates the quinazoline ring towards nucleophilic attack, potentially increasing the rate of SₙAr at the 4-position compared to the unsubstituted 4-chloroquinazoline. The nitrile group itself can also undergo chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for molecular diversification.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinazoline ring. The coupling patterns would be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon bearing the chlorine atom (C4) and the nitrile carbon would have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) should be consulted before use.[2] General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The 4-position is a key point of diversification, allowing for the introduction of various side chains that can interact with specific amino acid residues in the active site of kinases. The 7-cyano group can be utilized to improve solubility, modulate electronic properties, or serve as a point of attachment for further functionalization to enhance the overall pharmacological profile of the final compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined reactivity, centered around nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the synthesis of diverse libraries of compounds for biological screening. While specific, publicly available experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related structures. The detailed synthetic protocol and discussion of its chemical behavior are intended to empower researchers in their efforts to utilize this versatile intermediate for the discovery and development of novel therapeutic agents.
References
An In-depth Technical Guide to 4-Chloroquinazoline-7-carbonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinazoline-7-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its quinazoline core is a privileged scaffold, appearing in numerous approved drugs, particularly in the realm of oncology. The strategic placement of a chloro group at the 4-position and a nitrile group at the 7-position furnishes the molecule with two reactive sites, enabling diverse chemical modifications and the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, synthesis, and known applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and IUPAC Nomenclature
The chemical structure of this compound consists of a fused bicyclic system where a pyrimidine ring is fused to a benzene ring. A chlorine atom is substituted at the 4th position of the quinazoline ring, and a nitrile group (-C≡N) is attached to the 7th position.
IUPAC Name: this compound[1]
Molecular Formula: C₉H₄ClN₃[2]
Molecular Weight: 189.6 g/mol [2]
CAS Number: 1260759-38-3[1]
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding anthranilic acid derivative. The general strategy involves the initial formation of the quinazoline ring system to produce a 4-hydroxyquinazoline intermediate, which is subsequently chlorinated.
Part 1: Synthesis of 4-hydroxyquinazoline-7-carbonitrile
The precursor for this synthesis is 2-amino-5-cyanobenzoic acid. The formation of the quinazoline ring is accomplished through a cyclization reaction with formamide, which serves as both a reagent and a solvent. This is a well-established method for constructing the 4-hydroxyquinazoline scaffold.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, 2-amino-5-cyanobenzoic acid is mixed with an excess of formamide.
-
The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into cold water to precipitate the product.
-
The solid 4-hydroxyquinazoline-7-carbonitrile is collected by vacuum filtration and washed with cold water to remove any residual formamide.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for the synthesis of 4-hydroxyquinazoline-7-carbonitrile.
Part 2: Chlorination of 4-hydroxyquinazoline-7-carbonitrile
The conversion of the 4-hydroxy group to a chloro group is a crucial step to introduce a versatile handle for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
4-hydroxyquinazoline-7-carbonitrile is suspended in an excess of thionyl chloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.
-
The reaction mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution and TLC analysis.
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
The residue is co-evaporated with an inert solvent like toluene to ensure the complete removal of any remaining thionyl chloride.
-
The crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.[3]
Caption: Workflow for the chlorination of 4-hydroxyquinazoline-7-carbonitrile.
Physicochemical and Spectroscopic Data
While specific, publicly available experimental spectra for this compound are limited, the expected physicochemical properties and key spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm that analytical data including LCMS, GCMS, HPLC, NMR, and IR are available upon request for their products.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₄ClN₃ | [2] |
| Molecular Weight | 189.6 g/mol | [2] |
| CAS Number | 1260759-38-3 | [1] |
| Appearance | Expected to be a solid | |
| Storage | 2-8°C, light-proof, inert gas | [2] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinazoline ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm), and the carbons attached to the chlorine and nitrogen atoms will also have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C=N, C=C, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2⁺ peaks).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The chloro group at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing fragments, a common strategy in the development of kinase inhibitors that target the ATP-binding site of enzymes.
The nitrile group at the 7-position offers further opportunities for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations allow for the introduction of additional functional groups that can modulate the compound's solubility, pharmacokinetic properties, and target-binding affinity.
The quinazoline scaffold itself is a key feature in several FDA-approved kinase inhibitors used in cancer therapy. The ability to selectively modify the 4 and 7 positions of the quinazoline ring makes this compound a highly sought-after building block for the generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2] Its utility also extends to the design of bioactive molecules with potential antiviral and anti-inflammatory properties.[2]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[1][2]
Conclusion
This compound stands out as a strategically important intermediate for the synthesis of complex heterocyclic compounds with significant biological activities. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its structure, a plausible and chemically sound synthetic pathway, and its applications in the field of drug discovery. As the demand for targeted therapies continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists is undeniable.
References
A Technical Guide to the Therapeutic Targets of Quinazoline Derivatives
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] While derivatives of this structure exhibit a wide range of biological activities, their most profound impact has been in oncology.[1][2][3] The clinical success of several FDA-approved quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, in treating cancers like non-small-cell lung cancer (NSCLC), has solidified their importance.[1][4][5][6] These molecules primarily function as targeted therapies, offering a more precise and potentially less toxic alternative to conventional cytotoxic chemotherapy.[1][3]
This guide provides an in-depth technical overview of the key therapeutic targets of quinazoline derivatives, focusing on their mechanisms of action, the structural features that govern their activity, and the experimental methodologies crucial for their development and evaluation. It is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.
The Predominance of Kinase Inhibition
The vast majority of clinically successful quinazoline-based anticancer agents function as protein kinase inhibitors.[3][7] Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, survival, and migration, by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes highly attractive targets for therapeutic intervention.
Quinazoline derivatives have proven to be particularly effective as ATP-competitive inhibitors of tyrosine kinases.[3][7] Their planar heterocyclic structure allows them to fit into the ATP-binding pocket of the kinase domain, preventing the enzyme from transferring a phosphate group to its substrate and thereby blocking downstream signaling.[6][7]
Key Therapeutic Target 1: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is the most prominent and well-validated target for quinazoline derivatives.[5][8] EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers intracellular signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[2] In many cancers, particularly NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled tumor growth.[5]
First-generation EGFR inhibitors, like gefitinib and erlotinib, are reversible ATP-competitive inhibitors that are particularly effective against these activating mutations.[4][7] The quinazoline core serves as the foundational scaffold for these inhibitors.[5][8]
Mechanism of Action at the ATP-Binding Site: The 4-anilinoquinazoline scaffold is the classic pharmacophore for EGFR inhibition. The quinazoline nitrogen at position 1 (N1) acts as a hydrogen bond acceptor, interacting with the backbone NH of a key methionine residue (Met793) in the hinge region of the EGFR kinase domain. The aniline moiety extends into a hydrophobic pocket, and substitutions on this ring are crucial for potency and selectivity.
Signaling Pathway Diagram: EGFR Inhibition by Quinazoline Derivatives
This diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors like Gefitinib.
Caption: EGFR signaling cascade and the inhibitory action of quinazoline derivatives.
Structure-Activity Relationship (SAR) for EGFR Inhibitors: The development of potent EGFR inhibitors has been guided by extensive SAR studies.[8] Key findings include:
-
Position 4: Substitution with an aniline group is critical for high-affinity binding.[8]
-
Positions 6 and 7: Introduction of small, electron-donating groups like methoxy or ethoxy enhances potency.[2] These groups can improve solubility and interaction with the solvent-accessible region of the ATP pocket.
-
Aniline Ring: Substitution at the 3' or 4' position with groups like chloro or bromo can further increase inhibitory activity.
| Compound | Target(s) | IC50 (EGFRwt) | Key Features |
| Gefitinib | EGFR | 2-37 nM | 4-anilinoquinazoline with 3'-chloro and 4'-fluoro substitutions.[2] |
| Erlotinib | EGFR | 2 nM | Contains a 6,7-bis(2-methoxyethoxy)quinazoline core.[6] |
| Lapatinib | EGFR, HER2 | 3 nM (EGFR) | Dual inhibitor with a larger substituent at the 4-anilino position.[6] |
| Afatinib | EGFR, HER2 | 0.5 nM (EGFR) | Irreversible inhibitor with a Michael acceptor group.[4][6] |
Note: IC50 values can vary depending on assay conditions.
Key Therapeutic Target 2: Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a key mediator of this process. Several quinazoline derivatives have been developed as potent inhibitors of VEGFR kinases.[7]
Vandetanib is an FDA-approved quinazoline derivative that targets not only EGFR but also VEGFR-2 and RET tyrosine kinases. This multi-targeted approach allows it to simultaneously inhibit tumor cell proliferation and tumor-associated angiogenesis.
Emerging and Non-Kinase Targets
While kinase inhibition is the most established mechanism, the therapeutic utility of the quinazoline scaffold extends to other target classes.
Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, especially PARP-1, are crucial for DNA repair.[2] In cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP can lead to synthetic lethality. Researchers have designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that show promising PARP-1 inhibitory activity in the nanomolar range.[2]
Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division. Some quinazolinone derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival that is frequently hyperactivated in cancer.[2] Novel quinazoline derivatives have been synthesized that exhibit potent inhibitory activity against PI3K, demonstrating the scaffold's versatility in targeting different components of oncogenic signaling networks.[2][10]
Methodologies for Target Validation and Compound Evaluation
The development of quinazoline-based therapeutics relies on a robust pipeline of biochemical and cell-based assays.
Experimental Workflow: From Hit Identification to Lead Optimization
Caption: A generalized workflow for the development of quinazoline-based inhibitors.
Protocol Spotlight: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the potency of a quinazoline derivative as an EGFR inhibitor.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. Inhibition of the kinase by the test compound results in a decreased signal.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test quinazoline derivative (dissolved in DMSO)
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Perform a serial dilution of the test quinazoline derivative in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the EGFR kinase and the biotinylated peptide substrate in assay buffer.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of ATP solution in assay buffer to each well to start the reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive measurement of competitive inhibition.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Detection:
-
Add 5 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-Ab, and SA-APC.
-
Incubate for another 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (APC emission) and 620 nm (Europium emission).
-
The ratio of the two signals (665/620) is calculated.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Controls: Include "no enzyme" wells (high control) and "DMSO only" wells (low control) to calculate the percent inhibition for each compound concentration.
-
Future Directions
The quinazoline scaffold remains a highly fertile ground for the discovery of novel anticancer agents. Future research is likely to focus on:
-
Developing next-generation inhibitors: Designing compounds that can overcome resistance mechanisms to current therapies, such as the T790M mutation in EGFR.[2][11]
-
Multi-target inhibitors: Creating single molecules that can modulate multiple oncogenic pathways simultaneously to achieve synergistic effects and combat tumor heterogeneity.[12]
-
Exploring new targets: Expanding the application of quinazoline derivatives beyond kinase inhibition to other critical cancer targets.[13]
The versatility and proven clinical success of quinazoline derivatives ensure they will continue to be a central focus of cancer drug discovery for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
The Ascent of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Anilinoquinazoline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword
The narrative of modern oncology is inextricably linked with the rise of targeted therapies, a paradigm shift from the indiscriminate cytotoxicity of traditional chemotherapy. At the heart of this revolution lies the relentless pursuit of molecules that can selectively inhibit the dysregulated kinases driving cancer cell proliferation and survival. Among the most successful and enduring scaffolds in this endeavor is the 4-anilinoquinazoline core. This guide provides a comprehensive exploration of the discovery and history of this remarkable class of kinase inhibitors, from their conceptual origins to their evolution into life-saving medicines. We will dissect the key scientific breakthroughs, the intricate structure-activity relationships, and the clinical milestones that have cemented the legacy of 4-anilinoquinazoline derivatives in the armamentarium against cancer.
The Dawn of Kinase-Targeted Therapy: Setting the Stage
The late 20th century witnessed a burgeoning understanding of the molecular underpinnings of cancer. The identification of oncogenes and the elucidation of signal transduction pathways revealed a network of protein kinases that, when mutated or overexpressed, could act as potent drivers of malignant transformation. This newfound knowledge presented a tantalizing therapeutic opportunity: could small molecules be designed to specifically block the activity of these rogue kinases, thereby halting cancer growth with greater precision and fewer side effects than conventional treatments?
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, emerged as a prime target. Overexpression of EGFR was observed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and was correlated with poor prognosis.[1][2] This set the stage for a focused effort to develop potent and selective EGFR inhibitors.
The Emergence of the 4-Anilinoquinazoline Scaffold: A Serendipitous Discovery
The journey to the first clinically successful 4-anilinoquinazoline kinase inhibitors was not a linear path but rather a convergence of medicinal chemistry exploration and a growing understanding of kinase biology. Early research into ATP-competitive inhibitors explored various heterocyclic scaffolds. The 4-anilinoquinazoline core was identified as a promising pharmacophore due to its structural resemblance to the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases.[3][4]
Initial structure-activity relationship (SAR) studies were crucial in optimizing the potency and selectivity of these early compounds. These investigations revealed that the quinazoline nitrogen at position 1 (N-1) typically forms a critical hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase domain, a key interaction for anchoring the inhibitor.[5][6]
First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
The culmination of these early efforts led to the development of the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (Iressa®) and erlotinib (Tarceva®). These drugs represented a landmark achievement in targeted cancer therapy.[7]
Gefitinib: The Pioneer
Developed by AstraZeneca, gefitinib was the first selective EGFR inhibitor to be approved for the treatment of NSCLC.[8] Its discovery was the result of a focused medicinal chemistry program aimed at identifying potent and orally bioavailable EGFR inhibitors.[9] Clinical trials initially showed modest activity across the general NSCLC population. However, a pivotal discovery revealed that a subset of patients, particularly those with specific activating mutations in the EGFR kinase domain (such as exon 19 deletions or the L858R point mutation), experienced dramatic and sustained responses to gefitinib.[10] This discovery was a watershed moment, heralding the era of personalized medicine in oncology.
Erlotinib: A Close Follower
Developed by OSI Pharmaceuticals (later acquired by Astellas and Genentech/Roche), erlotinib is another reversible, first-generation EGFR TKI.[11][12] Similar to gefitinib, it competes with ATP for the binding site on the intracellular domain of EGFR, preventing autophosphorylation and downstream signaling.[13] Preclinical studies demonstrated its potent inhibition of EGFR tyrosine kinase and its ability to induce tumor stasis or regression in various cancer models.[14][15] Clinical trials confirmed its efficacy in NSCLC patients with activating EGFR mutations, as well as in pancreatic cancer.[11][12]
Mechanism of Action of First-Generation EGFR TKIs
Gefitinib and erlotinib are reversible inhibitors that bind to the ATP-binding site of the EGFR kinase domain in its active conformation. This binding prevents the phosphorylation of tyrosine residues within the receptor and subsequently blocks the activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][13]
Caption: EGFR signaling pathway and the inhibitory action of first-generation 4-anilinoquinazoline TKIs.
Overcoming Resistance: The Second and Third Generations
Despite the initial success of first-generation EGFR TKIs, the majority of patients eventually develop resistance, limiting the duration of their clinical benefit. The most common mechanism of acquired resistance is the emergence of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation. This mutation sterically hinders the binding of first-generation inhibitors while maintaining kinase activity. This clinical challenge spurred the development of next-generation 4-anilinoquinazoline inhibitors.
Second-Generation Inhibitors: Irreversible Binding and Broader Specificity
Second-generation inhibitors, such as afatinib and dacomitinib, were designed to overcome T790M-mediated resistance. These compounds feature a reactive acrylamide group that forms a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. While effective against some resistance mutations, their increased potency and broader inhibition of other ErbB family members (like HER2) often led to increased toxicity, particularly skin rash and diarrhea.
Lapatinib (Tykerb®), another important 4-anilinoquinazoline, is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.[16][17] It acts as a reversible ATP-competitive inhibitor.[18] Lapatinib is used in combination therapy for HER2-positive breast cancer.[16][18] Its mechanism involves inhibiting receptor signal processes by binding to the ATP-binding pocket of the EGFR/HER2 protein kinase domain, preventing self-phosphorylation and subsequent activation of the signal mechanism.[16][19][20]
Third-Generation Inhibitors: Selectivity for Mutant EGFR
The quest for a more targeted approach with a better therapeutic window led to the development of third-generation EGFR TKIs. The primary goal was to design an inhibitor that could potently and selectively target the T790M mutant EGFR while sparing the wild-type receptor, thereby reducing the dose-limiting toxicities associated with broader-spectrum inhibitors.
Osimertinib (Tagrisso®): A Triumph of Rational Drug Design
Osimertinib, developed by AstraZeneca, is the archetypal third-generation EGFR TKI.[21][22] The discovery of osimertinib was a remarkable example of structure-guided drug design.[23][24] The project, initiated in 2009, aimed to specifically target the T790M mutation.[23] By leveraging the subtle structural differences between the wild-type and T790M mutant EGFR, researchers were able to design a molecule that not only potently inhibits the mutant kinase but also has significantly lower activity against the wild-type receptor.[24]
Osimertinib is an irreversible inhibitor that forms a covalent bond with Cys797 of EGFR.[24] Its unique chemical structure allows it to be highly selective for both the sensitizing mutations and the T790M resistance mutation.[23] This selectivity translates into a superior efficacy and safety profile compared to earlier generation inhibitors in patients with T790M-positive NSCLC.[22] Osimertinib received its first FDA approval in 2015.[23]
Caption: A generalized workflow for the discovery and development of 4-anilinoquinazoline kinase inhibitors.
Structure-Activity Relationship (SAR) of 4-Anilinoquinazoline Inhibitors
The remarkable success of this scaffold is a testament to the power of medicinal chemistry in fine-tuning molecular interactions. Extensive SAR studies have elucidated the key structural features that govern the potency, selectivity, and pharmacokinetic properties of 4-anilinoquinazoline derivatives.[25][26][27][28][29]
-
The Quinazoline Core: This bicyclic heterocycle is the foundational anchor, with N-1 forming a crucial hydrogen bond in the kinase hinge region.[5]
-
The 4-Anilino Moiety: This group projects into the ATP-binding pocket. Substitutions on the aniline ring are critical for modulating potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored for EGFR inhibition.[25]
-
Substituents on the Quinazoline Ring: Modifications at positions 6 and 7 of the quinazoline ring significantly impact activity and solubility. Electron-donating groups, such as methoxy groups, are often beneficial for potency.[25] The introduction of basic side chains at the C-7 position can improve aqueous solubility and oral bioavailability.[26][28]
| Compound | Target(s) | IC50 (EGFR) | Key Features |
| Gefitinib | EGFR | 25.42 nM[30] | Reversible, selective for activating mutations |
| Erlotinib | EGFR | 2 nM[14] | Reversible, similar to gefitinib |
| Lapatinib | EGFR, HER2 | - | Dual reversible inhibitor |
| Osimertinib | EGFR (mutant) | 17.32 nM (mutant)[30] | Irreversible, selective for T790M mutant |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols: A Glimpse into the Lab
The development of 4-anilinoquinazoline inhibitors relies on a suite of robust experimental assays to characterize their activity and properties.
Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffer solution.
-
Add varying concentrations of the test compound (e.g., a 4-anilinoquinazoline derivative) to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay uses a two-step process to deplete the remaining ATP and then convert the produced ADP into a luminescent signal.[31]
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Proliferation Assay (Example: MTT or CCK-8 Assay)
Objective: To assess the antiproliferative effect of a compound on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in 96-well plates and allow them to adhere overnight.[31]
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (used in the CCK-8 assay), which is converted into a colored formazan product by metabolically active cells.[30][31]
-
Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
The Future of 4-Anilinoquinazoline Inhibitors: Beyond EGFR
While the 4-anilinoquinazoline scaffold is most famously associated with EGFR inhibition, its versatility has led to its exploration as an inhibitor of other kinases.[32][33] Researchers have developed 4-anilinoquinazoline derivatives that target VEGFR, c-Src, and other kinases involved in cancer and other diseases.[26][33][34][35][36][37] The ongoing challenge is to design next-generation inhibitors that can overcome emerging resistance mechanisms and to explore the potential of this privileged scaffold in new therapeutic areas.
The story of the 4-anilinoquinazoline kinase inhibitors is a powerful illustration of how a deep understanding of disease biology, coupled with innovative medicinal chemistry, can lead to transformative therapies. From a promising chemical scaffold to a cornerstone of precision oncology, the journey of these molecules continues to inspire the next wave of drug discovery.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]
- 11. researchgate.net [researchgate.net]
- 12. Erlotinib - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lapatinib - Wikipedia [en.wikipedia.org]
- 17. breastcancer.org [breastcancer.org]
- 18. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Osimertinib - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
- 23. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 31. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 33. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 37. tandfonline.com [tandfonline.com]
The Strategic Role of the Nitrile Group in the Bioactivity of Quinazoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the design of contemporary therapeutics.[1][2] Its rigid structure provides a versatile scaffold that can be readily functionalized to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline framework, underscoring its clinical significance, particularly in the realm of oncology as tyrosine kinase inhibitors.[4][5]
This technical guide delves into the nuanced yet powerful role of a specific functional group—the nitrile moiety (–C≡N)—in modulating the bioactivity of quinazoline derivatives. Often more than a mere substituent, the nitrile group acts as a key pharmacophore, profoundly influencing a molecule's interaction with its target, its metabolic stability, and its overall therapeutic potential. For researchers and drug development professionals, a deep understanding of the nitrile group's contributions is paramount for the rational design of next-generation quinazoline-based therapeutics.
The Multifaceted Role of the Nitrile Group in Modulating Bioactivity
The nitrile group, with its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties to the quinazoline scaffold. Its influence on bioactivity can be broadly categorized into several key areas:
Enhancing Target Engagement through Non-Covalent Interactions
The electron-withdrawing nature of the nitrile group and the lone pair of electrons on the nitrogen atom make it an effective hydrogen bond acceptor. This allows nitrile-substituted quinazolines to form crucial interactions with amino acid residues in the active sites of target proteins, thereby enhancing binding affinity and potency.
A prime example is seen in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Modeling studies of 4-anilinoquinazolines revealed that a nitrile group can directly hydrogen bond with a key threonine residue in the kinase domain, displacing a water molecule that mediates the interaction in earlier generation inhibitors.[6] This direct interaction contributes to the high potency of many nitrile-containing EGFR inhibitors.
Acting as a Bioisostere for Key Functional Groups
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The nitrile group is a versatile bioisostere for several functionalities, including:
-
Carbonyl Group: The nitrile can mimic the hydrogen-bonding ability of a carbonyl oxygen.
-
Hydroxyl Group: Its ability to accept hydrogen bonds allows it to function as a hydroxyl isostere.
-
Halogens: In some contexts, the nitrile's electronic properties can resemble those of a halogen atom.[6]
This bioisosteric replacement can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability, without sacrificing target affinity.
Modulating Pharmacokinetic Properties
The introduction of a nitrile group can significantly and favorably alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation. In many nitrile-containing drugs, it passes through the body unchanged, preventing the formation of potentially toxic metabolites.[6] This metabolic stability can lead to a longer half-life and improved bioavailability.
-
Solubility and Permeability: The polar nature of the nitrile group can influence a molecule's solubility and its ability to cross cell membranes, factors that are critical for oral bioavailability.
Functioning as a Covalent "Warhead"
In a more direct mechanistic role, the nitrile group can act as an electrophilic "warhead," forming a reversible covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme. This covalent interaction can lead to potent and prolonged inhibition. This mechanism is particularly relevant in the design of inhibitors for cysteine proteases and certain kinases. The reversible nature of this bond offers a potential advantage over irreversible covalent inhibitors, possibly reducing the risk of off-target effects and toxicity.
Anticancer Activity: The Nitrile Group in Kinase Inhibition
The most prominent role of nitrile-substituted quinazolines is in the development of anticancer agents, particularly as inhibitors of protein kinases like EGFR.[4][5] Overexpression or mutation of EGFR is a key driver in many cancers, including non-small cell lung cancer (NSCLC).[5]
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[7]
Nitrile-containing quinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking downstream signaling and inhibiting tumor growth.[4]
Caption: EGFR Signaling Pathway and Inhibition by Nitrile-Quinazolines.
Structure-Activity Relationship (SAR) Insights
SAR studies have consistently demonstrated the importance of the nitrile group for potent EGFR inhibition. For instance, in the development of neratinib, a potent irreversible pan-ErbB inhibitor, the 4-amino-3-cyanoquinoline core was found to be crucial for its activity.[6] The nitrile group engages in a key hydrogen bond with the side chain of a threonine residue (Thr790 in wild-type EGFR), contributing significantly to the compound's high affinity.[6]
The position of the nitrile group is also critical. In many 4-anilinoquinazoline series, a nitrile substituent at the 6- or 7-position of the quinazoline ring has been shown to enhance anticancer activity.[4]
Quantitative Bioactivity Data
The following table summarizes the in vitro anticancer activity of several nitrile-substituted quinazoline derivatives against various cancer cell lines.
| Compound ID | Nitrile Position | Target Cell Line | IC50 (µM) | Reference |
| Neratinib | 3-cyano (quinoline) | HER2+ Breast Cancer | 0.059 | [6] |
| Afatinib | Acrylamide | NCI-H1975 (L858R/T790M) | 0.01 | [8] |
| Dacomitinib | Acrylamide | H1975 (T790M) | 0.006 | [9] |
| Compound 20 | 6-cyano | MERS-CoV infected Vero cells | 0.157 | [6] |
| Compound 33 | - | A431 (EGFR overexpressing) | 3 | [10] |
Antimicrobial Activity: An Emerging Application
While the focus has largely been on anticancer applications, nitrile-substituted quinazolines are also emerging as promising antimicrobial agents. The nitrile group can contribute to antibacterial and antifungal activity through various mechanisms, including the inhibition of essential microbial enzymes.
Mechanism of Action
The precise mechanisms of antimicrobial action are still under investigation for many nitrile-containing quinazolines. However, potential targets include DNA gyrase and other enzymes involved in microbial replication and metabolism. The ability of the nitrile group to form strong interactions within enzyme active sites is likely a key factor.
Quantitative Bioactivity Data
The following table presents the minimum inhibitory concentration (MIC) values for representative nitrile-substituted quinazoline derivatives against various microbial strains.
| Compound ID | Nitrile Position | Target Microbe | MIC (µg/mL) | Reference |
| Compound 7k | isophthalonitrile | S. aureus | 0.8-3.3 | [11] |
| Compound 7k | E. coli | 0.8-3.3 | [11] | |
| Compound 7k | C. albicans | 0.8-3.3 | [11] | |
| Quinazolinone Q4 | - | MRSA | 0.06-0.25 | [12] |
| Quinazolinone Q5 | - | MRSA | 0.125-0.5 | [12] |
Influence on Pharmacokinetics: A Case Study of Neratinib
Neratinib, an FDA-approved drug for HER2-positive breast cancer, serves as an excellent case study for the role of the nitrile group in shaping the pharmacokinetic profile of a quinazoline derivative.[4][13][14][15]
Neratinib is orally administered and exhibits a relatively long half-life, which supports once-daily dosing.[13][14][15] The metabolic stability of the 4-amino-3-cyanoquinoline core contributes to this favorable pharmacokinetic profile.[6] Studies have shown that neratinib is primarily metabolized by CYP3A4, and co-administration with CYP3A4 inhibitors or inducers can significantly alter its plasma concentrations.[15]
| Pharmacokinetic Parameter | Value (for Neratinib 240 mg) | Reference |
| Tmax (Time to maximum concentration) | ~4-6 hours | [13][14] |
| t1/2 (Elimination half-life) | ~14-17 hours | [13][14][15] |
| Bioavailability | Food can increase exposure | [8] |
| Metabolism | Primarily via CYP3A4 | [15] |
Experimental Protocols
To provide practical insights for researchers, this section details standardized protocols for the synthesis and biological evaluation of nitrile-substituted quinazoline derivatives.
Synthesis of a Representative Nitrile-Substituted Quinazoline
Synthesis of 4-Anilino-6-cyanoquinazoline
This protocol is a general representation based on common synthetic routes described in the literature.[6]
Caption: Synthetic Workflow for 4-Anilino-6-cyanoquinazoline.
Step 1: Formation of the Formamidine Intermediate
-
To a solution of 2-amino-5-cyanobenzonitrile (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[6]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude formamidine intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form the Quinazoline Core
-
Dissolve the crude formamidine intermediate in glacial acetic acid.
-
Add aniline (1.1 eq) to the solution.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude 4-anilino-6-cyanoquinazoline.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-anilino-6-cyanoquinazoline as a solid.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the nitrile-substituted quinazoline derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity Assessment: MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare a series of twofold dilutions of the nitrile-substituted quinazoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[18][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).[19]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The nitrile group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of bioactive quinazoline derivatives. Its ability to enhance target binding through hydrogen bonding, act as a bioisostere, improve pharmacokinetic properties, and even participate in covalent inhibition makes it a feature of high strategic importance. The continued exploration of nitrile-substituted quinazolines is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases, from cancer to microbial infections. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the rational incorporation of the nitrile group will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening for kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 4-Chloroquinazoline-7-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Drug Discovery
4-Chloroquinazoline-7-carbonitrile, identified by its CAS Number 1260759-38-3, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its quinazoline core is a privileged scaffold in numerous approved drugs, particularly in oncology. The presence of a chloro group at the 4-position and a nitrile group at the 7-position makes it a versatile intermediate for synthesizing a new generation of targeted therapeutics, especially kinase inhibitors for cancer treatment.[2] The nitrile and chloro functionalities serve as reactive handles for diverse coupling reactions, enabling the construction of complex molecular architectures designed to interact with specific biological targets.[2]
Given its role as a foundational building block in drug discovery pipelines, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel. This guide provides a detailed examination of the material safety data for this compound, synthesizing available information to offer a robust framework for its safe handling, storage, and use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1260759-38-3 | [1][2] |
| Molecular Formula | C₉H₄ClN₃ | [2] |
| Molecular Weight | 189.6 g/mol | [2] |
| Appearance | Solid (form may vary) | Assumed |
| Purity | ≥95% | [2] |
This table summarizes the key physicochemical properties of this compound.
References
A Researcher's In-Depth Technical Guide to 4-Chloroquinazoline-7-carbonitrile for Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the selection and effective utilization of key chemical building blocks are paramount. 4-Chloroquinazoline-7-carbonitrile (CAS No. 1260759-38-3) has emerged as a critical intermediate, prized for its role in the construction of highly potent and selective inhibitors of key oncological targets, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth technical overview of this compound, from sourcing and quality control to its practical application in the laboratory.
The Strategic Importance of this compound in Kinase Inhibitor Synthesis
This compound is a heterocyclic compound whose value lies in its strategically positioned reactive sites. The quinazoline core is a well-established scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors such as gefitinib and erlotinib.[1][2]
The true utility of this specific derivative is twofold:
-
The 4-Chloro Position: This site is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various aniline derivatives, a key step in the synthesis of the 4-anilinoquinazoline pharmacophore that is crucial for binding to the ATP pocket of EGFR and other kinases.[1]
-
The 7-Carbonitrile Group: The nitrile functionality is a versatile handle for further chemical modifications. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a multitude of pathways to modulate the compound's solubility, metabolic stability, and target engagement. More importantly, it serves as a key structural feature in its own right, influencing the electronic properties of the quinazoline ring system.
Its application is particularly prominent in the development of irreversible kinase inhibitors, where the quinazoline scaffold correctly orients a reactive group to form a covalent bond with a cysteine residue in the target kinase.
Procuring High-Quality this compound: A Supplier Evaluation Framework
The success of a synthesis campaign begins with high-quality starting materials. Sourcing this compound requires careful vetting of commercial suppliers. Below is a framework for evaluating potential vendors, along with a list of representative suppliers for research quantities.
Supplier Qualification Workflow
The following diagram outlines a systematic approach to selecting a reliable supplier.
Caption: A logical workflow for qualifying a chemical supplier.
Comparative Table of Commercial Suppliers
| Supplier | Typical Purity | Availability | Documentation | Noteworthy Features |
| SynHet | >95% to >99% | Synthesis on demand (<1 week lead time) | COA, SDS, various analytical data available on request[3] | Offers pharma-grade material and ISO 9001 certification. Provides a range of analytical services.[3] |
| MySkinRecipes | ≥95% | 10-20 days | Specification Sheet, MSDS[4] | Caters to research quantities, provides clear storage conditions.[4] |
| ChemUniverse | Not specified | Inquire | Not specified | Lists the compound for research purposes. |
Disclaimer: This is not an exhaustive list and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.
The Gatekeepers of Quality: Certificate of Analysis and Safety Data Sheet
Never proceed with a synthesis without thoroughly reviewing the Certificate of Analysis (COA) and the Safety Data Sheet (SDS). These documents are non-negotiable and provide critical information for both the scientific integrity and the safety of your work.
Deconstructing the Certificate of Analysis (COA)
The COA is the primary document attesting to the quality of a specific batch of the chemical.
-
Identity Confirmation: Look for confirmation of the structure, typically through 1H NMR spectroscopy. The spectrum should be consistent with the expected structure of this compound.[5]
-
Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC). For a key intermediate, a purity of ≥97% is advisable to avoid the introduction of impurities that can complicate subsequent reaction steps and purification.[5]
-
Physical Properties: Appearance (e.g., white to yellow solid) and sometimes melting point are provided.[5]
Essential Information from the Safety Data Sheet (SDS)
The SDS is your primary guide for safe handling and storage. For 4-chloro-substituted quinazolines, the following are key considerations:
-
Hazards: These compounds are often classified as acute toxicants if swallowed and can cause serious eye and skin irritation.[6]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container, often under an inert atmosphere like nitrogen to prevent degradation.[4]
In the Lab: A Prototypical Workflow for the Synthesis of a 4-Anilinoquinazoline Derivative
The most common and critical application of this compound is its reaction with a substituted aniline to form the core of a kinase inhibitor. This SNAr reaction is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of a Generic 4-Anilinoquinazoline-7-carbonitrile
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired substituted aniline (1.1 eq.) to the flask.
-
Solvent: Add a suitable solvent, such as isopropanol or n-butanol.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., diethyl ether or cold isopropanol) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Workflow Diagram: SNAr Reaction
Caption: Step-by-step workflow for a typical SNAr reaction.
This foundational reaction opens the door to a vast library of potential kinase inhibitors, with the specific properties of the final compound being dictated by the choice of the aniline coupling partner.
Conclusion
This compound is more than just a chemical reagent; it is a key enabler in the rational design of targeted cancer therapies. For researchers in this competitive field, a thorough understanding of its properties, a rigorous approach to supplier qualification, and a meticulous execution of synthetic protocols are essential. By adhering to the principles of scientific integrity and safety outlined in this guide, drug development professionals can confidently leverage this powerful building block to advance the next generation of kinase inhibitors.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. This compound [synhet.com]
- 4. This compound [myskinrecipes.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 4-クロロキナゾリン 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 4-Chloroquinazoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-validated guide for the synthesis of 4-Chloroquinazoline-7-carbonitrile, a critical building block in contemporary medicinal chemistry, particularly in the development of kinase inhibitors. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. The synthesis is presented as a robust two-step process: (1) the cyclization of 4-amino-2-chlorobenzonitrile with formamide to yield the key intermediate, 4-hydroxyquinazoline-7-carbonitrile, and (2) the subsequent deoxychlorination using phosphorus oxychloride (POCl₃) to furnish the final product. This guide includes detailed, step-by-step protocols, safety considerations, characterization data, and visual diagrams to ensure reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Strategic Importance of this compound
The quinazoline scaffold is a privileged heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[1] The 4-chloro substituent serves as an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains. The nitrile group at the 7-position provides a valuable point for further chemical modification or can act as a key hydrogen bond acceptor in ligand-receptor interactions. Consequently, this compound (CAS No. 1260759-38-3) is a highly sought-after intermediate for constructing complex molecular architectures in drug discovery programs.[2]
This guide presents a reliable and scalable synthetic route, breaking down the process into two distinct, high-yielding stages.
Overall Synthetic Strategy
The synthesis is designed for clarity and efficiency, proceeding through a stable, easily purified quinazolinone intermediate.
References
Application Note & Protocol: Accelerated Synthesis of 4-Anilinoquinazoline Derivatives via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 4-anilinoquinazoline derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery, particularly for the development of targeted cancer therapies. We will delve into the underlying principles of microwave synthesis, provide a robust and optimized protocol, and discuss the critical parameters that ensure high-yield, high-purity synthesis.
The Strategic Advantage of Microwave-Assisted Synthesis for 4-Anilinoquinazolines
The 4-anilinoquinazoline scaffold is a privileged structure in drug discovery, most notably as the core of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in oncology.[1][2][3] Traditional synthesis of these derivatives often involves prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency.[4]
Microwave-assisted synthesis offers a transformative alternative, leveraging the ability of microwave irradiation to directly and efficiently heat the reaction mixture.[5][6][7] This technique is not merely about faster heating; it's about a fundamentally different heating mechanism. Unlike conventional heating where heat is transferred through the vessel walls, microwaves interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[5][7] This leads to several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes.[4][5][8]
-
Increased Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[7][8]
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.[8]
-
Greener Chemistry: Reduced reaction times translate to lower energy consumption, and often, a reduction in the required solvent volume, aligning with the principles of green chemistry.[6][7][9]
Reaction Mechanism: Nucleophilic Aromatic Substitution
The synthesis of 4-anilinoquinazoline derivatives from a 4-chloroquinazoline precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the aniline derivative.
Below is a diagram illustrating the key steps of this mechanistic pathway.
Caption: The SNAr mechanism for the synthesis of 4-anilinoquinazolines.
General Protocol for Microwave-Assisted Synthesis
This section outlines a general and adaptable protocol for the synthesis of a wide range of 4-anilinoquinazoline derivatives.
Materials and Equipment
-
Starting Materials:
-
Substituted 4-chloroquinazoline
-
Substituted aniline
-
-
Solvent: A high-boiling point, polar solvent capable of efficiently absorbing microwave energy (e.g., isopropanol, ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)). Isopropanol is often a good starting point.[4][10]
-
Microwave Reactor: A dedicated laboratory microwave reactor with temperature and pressure control is essential for safety and reproducibility. Domestic microwave ovens should not be used.
-
Reaction Vessels: Appropriate microwave reaction vials with sealed caps.
-
Standard Laboratory Glassware and Purification Equipment: (e.g., rotary evaporator, chromatography columns).
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: General workflow for microwave-assisted synthesis.
Step-by-Step Methodology
-
Reactant Preparation: In a microwave reaction vial, combine the 4-chloroquinazoline (1.0 eq), the desired substituted aniline (1.0-1.2 eq), and the chosen solvent (e.g., 2-propanol).[4][10]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters. A typical starting point is 120-150 °C for 10-30 minutes.[4] The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up: The work-up procedure will depend on the specific product and solvent used. A common procedure involves concentrating the reaction mixture under reduced pressure and then partitioning the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any HCl formed. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization of Reaction Parameters
The success of a microwave-assisted synthesis hinges on the careful optimization of several key parameters. The following table summarizes the influence of these parameters on the reaction outcome.
| Parameter | Effect on Reaction | Recommendations and Rationale |
| Temperature | Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause degradation of reactants or products. | Start with a moderate temperature (e.g., 120 °C) and increase incrementally if the reaction is sluggish. The optimal temperature will balance reaction speed with product stability. |
| Time | Reaction times are significantly shorter than conventional methods.[4] | Monitor the reaction by TLC to avoid prolonged heating, which can lead to byproduct formation. Typical reaction times range from 5 to 30 minutes. |
| Microwave Power | Higher power settings lead to faster heating. | Use a power setting that allows for smooth and controlled heating to the target temperature. Modern reactors often have automated power control. |
| Solvent | The choice of solvent is critical as it must be able to absorb microwave energy efficiently. Polar solvents are generally preferred. | Isopropanol, ethanol, DMF, and DMSO are common choices. The solvent should also be appropriate for the solubility of the reactants and the reaction temperature. |
| Reactant Stoichiometry | Using a slight excess of the aniline derivative (e.g., 1.1 eq) can help drive the reaction to completion. | An excess of the nucleophile is often beneficial, but a large excess can complicate purification. |
Detailed Protocol: Synthesis of N-(3-ethynylphenyl)quinazolin-4-amine (a Precursor to Erlotinib)
This protocol provides a specific example of the microwave-assisted synthesis of a key intermediate in the synthesis of the EGFR inhibitor, Erlotinib.
Materials:
-
4-Chloroquinazoline (1.0 g, 6.08 mmol)
-
3-Ethynylaniline (0.78 g, 6.69 mmol, 1.1 eq)
-
Isopropanol (15 mL)
-
10 mL microwave reaction vial with stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add 4-chloroquinazoline, 3-ethynylaniline, and isopropanol.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
A precipitate will have formed. Filter the solid and wash with cold isopropanol.
-
Dry the solid under vacuum to obtain the desired product. Further purification can be achieved by recrystallization if necessary.
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the rapid synthesis of 4-anilinoquinazoline derivatives.[10][11] The significant reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes it an invaluable tool for researchers in drug discovery and medicinal chemistry. By understanding the reaction mechanism and optimizing key parameters, scientists can accelerate the discovery and development of novel therapeutics based on this important chemical scaffold.
References
- 1. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. ijnrd.org [ijnrd.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Introduction: The Strategic Importance of C-C Bond Formation in Quinazoline Chemistry
An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloroquinazolines: Principles, Protocol, and Troubleshooting
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including inhibitors for targets like the epidermal growth factor receptor (EGFR) in cancer therapy.[1][2] The ability to strategically introduce molecular diversity at various positions on this privileged heterocycle is paramount for modern drug discovery and development.[3] Among the most powerful and versatile methods for forging carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]
This application note provides a detailed guide for researchers engaged in the synthesis of 4-arylquinazolines via the Suzuki coupling of 4-chloroquinazoline precursors. We will move beyond a simple recitation of steps to explore the underlying principles that govern this transformation, explain the rationale behind reagent selection, and offer a robust, field-proven protocol designed for high success rates. The focus is on empowering the scientist to not only execute the reaction but also to intelligently troubleshoot and adapt the methodology for their specific substrates.
Section 1: Mechanistic Underpinnings and the Unique Reactivity of 4-Chloroquinazolines
The success of any Suzuki coupling hinges on a fundamental understanding of its catalytic cycle. The reaction orchestrates the coupling of an organoboron species (like a boronic acid) with an organic halide or pseudohalide.[6][7] The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8]
The C4 position of the quinazoline ring presents a unique case. The C4-Cl bond is significantly activated towards oxidative addition compared to other positions. This heightened reactivity is attributed to the "α-nitrogen effect" and the potential for the lone pair on the N-3 nitrogen to coordinate with the palladium(0) catalyst, facilitating its insertion into the C-Cl bond.[9] This intrinsic reactivity makes 4-chloroquinazolines excellent electrophilic partners for this transformation, often allowing for selective coupling even in the presence of other, typically more reactive, halides like bromides at different positions.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: A Component-by-Component Guide to Reaction Optimization
Achieving a high yield in the Suzuki coupling of 4-chloroquinazolines requires the careful selection of several key components. While aryl bromides and iodides are generally more reactive, the cost-effectiveness and availability of chloro-derivatives make them highly attractive.[10] However, the relative inertness of the C-Cl bond necessitates a well-optimized catalytic system.[8]
The Palladium Catalyst and Ligand
The choice of palladium source and, more importantly, the phosphine ligand is critical for activating the C-Cl bond.
-
Palladium Source : Common precatalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources require in situ reduction to the active Pd(0) species.[6]
-
Ligands : For challenging substrates like aryl chlorides, the oxidative addition step is often rate-limiting.[11] To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[10][12]
-
Buchwald Ligands : Ligands such as SPhos and XPhos are exceptionally effective for coupling aryl chlorides due to their steric bulk and electron-donating properties.[12]
-
Bidentate Ligands : Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also widely used and offer good stability to the catalytic complex.[13]
-
The Base
The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group from boron to palladium.[8][14]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common bases used. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice.[15][16] Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive substrates.
-
Phosphates (K₃PO₄) : A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates.[12]
-
Organic Bases : Amines like triethylamine (TEA) can be used but are generally less common for this specific application.
-
A Note on Strength : While stronger bases can accelerate the reaction, excessively harsh basic conditions can lead to undesired side reactions, such as hydrolysis of the boronic acid (protodeboronation) or decomposition of sensitive functional groups on the substrates.[4]
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aqueous Biphasic Systems : A mixture of an organic solvent with water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common choices include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water[17]
-
-
Anhydrous Polar Aprotic Solvents : Solvents like Dimethylformamide (DMF) can also be highly effective, often leading to homogeneous reaction mixtures.[18]
Section 3: Field-Proven Experimental Protocol
This section provides a detailed, step-by-step procedure for a typical Suzuki-Miyaura coupling of a 4-chloroquinazoline with an arylboronic acid.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
| Reagent/Material | Typical Specification/Grade |
| 4-Chloroquinazoline | Substrate (1.0 equiv.) |
| Arylboronic Acid | 1.2 - 1.5 equiv. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1-5 mol % |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv. |
| Solvent (e.g., 1,4-Dioxane/H₂O) | Anhydrous/Degassed, typically a 3:1 to 5:1 ratio |
| Inert Gas | Argon or Nitrogen, high purity |
| Glassware | Flame-dried Schlenk flask or sealed vial |
| Other | Magnetic stirrer, heating mantle/oil bath, TLC plates, EtOAc |
Step-by-Step Procedure
-
Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent mixture to the flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.[7] The disappearance of the 4-chloroquinazoline starting material is a key indicator of completion.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and dilute the reaction mixture.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) three times.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinazoline product.
Section 4: Expected Outcomes and Troubleshooting
The electronic nature of the arylboronic acid can influence reaction efficiency. Generally, electron-donating groups on the boronic acid enhance reactivity, while electron-withdrawing groups can sometimes lead to lower yields.[15]
| Arylboronic Acid Partner | Expected Yield Range | Notes |
| 4-Methoxyphenylboronic acid | 75-95% | Electron-donating groups often lead to high yields.[19] |
| Phenylboronic acid | 70-90% | The unsubstituted standard. |
| 4-Trifluoromethylphenylboronic acid | 60-85% | Electron-withdrawing groups may require slightly longer reaction times or a stronger catalyst system.[19] |
| 3-Pyridylboronic acid | 40-75% | Heteroarylboronic acids can be challenging; the nitrogen may coordinate to and inhibit the catalyst.[19] |
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (oxygen deactivates catalyst).3. Poor solubility of reactants.4. Ineffective base or solvent system. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure proper degassing of solvents and use of a good inert gas technique.3. Screen alternative solvents like DMF or add a co-solvent like ethanol.[20]4. Screen other bases (K₃PO₄, Cs₂CO₃) and ligands (e.g., SPhos, XPhos).[21] |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene, often accelerated by high temperatures or harsh bases. | 1. Use milder conditions (lower temperature, weaker base like KF).2. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a MIDA boronate.[22]3. Add the boronic acid in portions throughout the reaction.[17] |
| Homocoupling | Dimerization of the boronic acid, often promoted by the presence of oxygen or Pd(II) species.[6] | 1. Rigorously exclude oxygen from the reaction.2. Ensure the Pd(0) species is the dominant form; if using a Pd(II) source, ensure conditions favor its reduction. |
| Dehalogenation | Reduction of the C-Cl bond to a C-H bond, replacing the halide without coupling. | 1. This can be a side reaction of the catalyst. Try a different ligand/catalyst system.2. Ensure the boronic acid is active and present in sufficient excess to favor the cross-coupling pathway. |
References
- 1. scispace.com [scispace.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Development of Novel Anticancer Agents from 4-Chloroquinazoline-7-carbonitrile
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. This heterocyclic scaffold is prominently featured in several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers, notably non-small cell lung cancer (NSCLC).[1][2] The therapeutic efficacy of these agents stems from their ability to competitively bind to the ATP-binding site of epidermal growth factor receptor (EGFR), a key signaling protein often dysregulated in malignant cells.[1][3][4]
The starting material, 4-Chloroquinazoline-7-carbonitrile , offers a strategic entry point for the synthesis of a diverse library of potential anticancer agents. The 4-chloro group is a highly reactive site, amenable to nucleophilic substitution, allowing for the introduction of various functionalities.[2] The 7-carbonitrile group, an electron-withdrawing moiety, can modulate the physicochemical properties of the molecule and serve as a handle for further chemical transformations or as a bioisostere for other functional groups.[5][6][7]
This guide provides a comprehensive framework for researchers to leverage this compound as a scaffold for the discovery and preclinical development of novel anticancer agents. We will delve into the synthetic strategies, in vitro and in vivo evaluation protocols, and the underlying principles of lead optimization, grounded in established scientific literature.
Part 1: Synthetic Strategy - Building a Focused Library
The primary synthetic route for derivatizing this compound involves the nucleophilic aromatic substitution of the 4-chloro group with various anilines. This approach is well-documented for the synthesis of potent EGFR inhibitors.[2][4][8][9][10] The general reaction scheme is presented below.
Caption: Synthetic workflow for generating a library of 4-anilinoquinazoline-7-carbonitrile derivatives.
Protocol 1: Synthesis of 4-Anilinoquinazoline-7-carbonitrile Derivatives
This protocol outlines a general procedure for the synthesis of 4-anilinoquinazoline-7-carbonitrile derivatives.
Materials:
-
This compound
-
Substituted anilines
-
Anhydrous isopropanol or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous isopropanol or DMF in a round-bottom flask, add the desired substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Rationale for Experimental Choices:
-
Solvent: Isopropanol is a common choice due to its appropriate boiling point and ability to dissolve the reactants. DMF can be used for less reactive anilines due to its higher boiling point and polar nature.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is a standard method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Part 2: In Vitro Evaluation - Assessing Anticancer Potential
The initial screening of newly synthesized compounds is performed using a panel of in vitro assays to determine their biological activity.
A. Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration at which a compound inhibits cancer cell growth (IC50 value). The MTT and XTT assays are widely used colorimetric methods for this purpose.[11][12][13][14]
Principle: Both assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[12][13]
| Assay | Tetrazolium Salt | Formazan Product | Solubilization Step |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble (purple) | Required (e.g., with DMSO or SDS) |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble (orange) | Not required |
Protocol 2: MTT Cell Viability Assay
This protocol provides a general procedure for determining the IC50 of a test compound.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)[15]
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
B. Target Engagement - Biochemical Kinase Assays
For compounds designed as EGFR inhibitors, it is essential to confirm their direct interaction with the target enzyme. Biochemical kinase assays measure the ability of a compound to inhibit the enzymatic activity of purified EGFR.[16]
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.[17][18]
Caption: Principle of the ADP-Glo™ EGFR Kinase Assay.
Protocol 3: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits.
Materials:
-
Purified recombinant EGFR kinase
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the EGFR kinase and allow it to pre-incubate with the compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Part 3: Lead Optimization - Enhancing Drug-like Properties
Once a "hit" compound with promising in vitro activity is identified, the next phase is lead optimization. This iterative process aims to improve the compound's potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[3][12][19][20][21]
Strategies for Optimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand how different functional groups at various positions affect biological activity. For example, explore different substitutions on the 4-anilino ring.
-
Bioisosteric Replacement: Replace a functional group with another that has similar physicochemical properties to improve potency or ADMET properties. The 7-carbonitrile group can be a target for bioisosteric replacement with other small, polar groups.[5][6][7][22][23]
-
Computational Modeling: Use molecular docking and 3D-QSAR studies to predict the binding modes of the inhibitors and guide the design of more potent compounds.[1][24]
Part 4: In Vivo Evaluation - Assessing Efficacy in a Biological System
Promising lead compounds from in vitro studies must be evaluated in animal models to assess their efficacy and safety in a whole organism.
Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anticancer drugs.[15][20][21][25][26] For lung cancer, cell lines such as A549 are commonly used.[15]
Caption: Workflow for an in vivo xenograft study.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general outline for an in vivo efficacy study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., A549)
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., erlotinib)
-
Calipers for tumor measurement
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, test compound at different doses, positive control).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth.
Conclusion
The development of novel anticancer agents is a complex but rewarding endeavor. This compound provides a versatile and promising starting point for the synthesis of new chemical entities with the potential to target key oncogenic pathways. By following a systematic approach of synthesis, in vitro screening, lead optimization, and in vivo evaluation, researchers can effectively navigate the early stages of the drug discovery pipeline. The protocols and strategies outlined in this guide, supported by the referenced literature, offer a solid foundation for initiating and advancing such a research program.
References
- 1. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. rsc.org [rsc.org]
- 20. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. celprogen.com [celprogen.com]
- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ctppc.org [ctppc.org]
- 24. repository.unar.ac.id [repository.unar.ac.id]
- 25. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 26. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Synthesis: A Guide to 4-Chloroquinazoline-7-carbonitrile in the Development of Potent PAK4 Inhibitors
Introduction: Targeting PAK4, a Pivotal Node in Oncogenic Signaling
P21-activated kinase 4 (PAK4) has emerged as a critical therapeutic target in oncology. As a key downstream effector of the Rho GTPase Cdc42, PAK4 is implicated in a multitude of cellular processes fundamental to cancer progression, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Overexpression of PAK4 is a common feature in a variety of human cancers, such as those of the lung, breast, and pancreas, and often correlates with poor prognosis.[2] This central role in orchestrating oncogenic signaling has spurred significant efforts in the discovery and development of small molecule inhibitors targeting PAK4.
The quinazoline scaffold has proven to be a privileged structure in the design of kinase inhibitors, forming the core of numerous approved drugs.[3] Its rigid, bicyclic nature provides an excellent framework for orienting substituents to effectively interact with the ATP-binding pocket of kinases. Within this class, derivatives of 4-aminoquinazoline have shown particular promise as potent and selective PAK4 inhibitors.[4][5] This guide provides a detailed examination of the strategic use of 4-Chloroquinazoline-7-carbonitrile , a key intermediate, in the synthesis of this important class of therapeutic agents. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and discuss the mechanism of action of the resulting inhibitors.
The Strategic Importance of this compound
The utility of this compound as a building block for PAK4 inhibitors is rooted in its chemical reactivity and the structural features it imparts to the final molecule.
-
The Reactive "Handle": The chloro group at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This provides a reliable and versatile "handle" for introducing a wide variety of amine-containing fragments, which are crucial for establishing key interactions within the PAK4 active site. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack.
-
The Cyano Group as a Key Interaction Point: The nitrile (cyano) group at the 7-position is not merely a passive substituent. Structure-activity relationship (SAR) studies have indicated that substituents at this position can significantly influence inhibitor potency and selectivity. The nitrile group, with its linear geometry and electron-withdrawing properties, can engage in specific hydrogen bonding or dipolar interactions with amino acid residues in the kinase's active site, thereby enhancing binding affinity.
The general synthetic strategy hinges on the SNAr reaction between this compound and a selected primary or secondary amine, often an aniline derivative, to construct the core 4-aminoquinazoline structure.
Visualizing the Synthetic Strategy
The core of the synthesis is a nucleophilic aromatic substitution reaction, a fundamental transformation in medicinal chemistry.
Caption: General workflow for the synthesis of 4-aminoquinazoline PAK4 inhibitors.
Detailed Synthesis Protocol: Preparation of a Representative 4-(Anilino)quinazoline-7-carbonitrile PAK4 Inhibitor
This protocol details the synthesis of a representative PAK4 inhibitor from this compound and a substituted aniline. The conditions are based on established methods for the N-arylation of 4-chloroquinazolines.[6]
Reaction Scheme:
(A generic reaction scheme would be depicted here, showing this compound reacting with a substituted aniline to yield the 4-(anilino)quinazoline-7-carbonitrile product.)
Materials and Reagents:
-
This compound
-
3-Ethynylaniline (or other desired substituted aniline)
-
Isopropanol (IPA) or n-Butanol
-
Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add isopropanol (or n-butanol) to the flask to form a suspension. To this, add the substituted aniline (e.g., 3-ethynylaniline, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Rationale and Insights:
-
Solvent Choice: Isopropanol and n-butanol are commonly used solvents for this type of SNAr reaction as they are polar enough to dissolve the reactants to some extent and have a sufficiently high boiling point to allow the reaction to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable 4-chloroquinazoline starting material.
-
Monitoring the Reaction: TLC is a crucial and straightforward technique to monitor the disappearance of the starting materials and the appearance of the product, allowing for optimal reaction timing.
-
Purification: While in some cases the product may precipitate in high purity, column chromatography is often necessary to remove any unreacted starting materials or byproducts.
Mechanism of PAK4 Inhibition and Signaling Pathway
The synthesized 4-aminoquinazoline derivatives act as ATP-competitive inhibitors of PAK4. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.
Caption: Simplified PAK4 signaling pathway and the mechanism of its inhibition.
PAK4 activation by upstream signals like the GTP-bound form of Cdc42 leads to the phosphorylation of a range of downstream substrates.[6] These substrates, in turn, regulate various cellular functions that contribute to the malignant phenotype. By occupying the ATP-binding site, the 4-aminoquinazoline inhibitors effectively block this phosphorylation cascade, thereby inhibiting the pro-oncogenic functions of PAK4. This can lead to a reduction in tumor cell migration, invasion, and proliferation.[2]
Quantitative Data of Representative Quinazoline-Based PAK4 Inhibitors
The following table summarizes the inhibitory activity of some representative quinazoline-based PAK4 inhibitors from the literature to provide context for the potency of this class of compounds.
| Compound ID | Quinazoline Core Substituents | IC50/Ki (nM) for PAK4 | Reference |
| CZh226 | 6-Chloro, 2-carboxamide | Ki = 9 | [2] |
| Compound 9d | 2,4-diamino derivative | IC50 = 33 | [4] |
| Compound 27e | 4-(3-1H-indazolyl)amino | IC50 = 10 | [5] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate in the synthesis of potent and selective PAK4 inhibitors. The straightforward and efficient nucleophilic aromatic substitution chemistry it enables allows for the rapid generation of diverse libraries of 4-aminoquinazoline derivatives for biological screening. The continued exploration of novel amine substituents to be introduced at the 4-position, guided by structure-based drug design, holds the potential to yield next-generation PAK4 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. This will undoubtedly contribute to the development of novel targeted therapies for a range of cancers driven by aberrant PAK4 signaling.
References
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Reductive Cyclization Synthesis of the 7-Chloroquinazoline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Chloroquinazoline Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this privileged class of heterocycles, the 7-chloroquinazoline scaffold holds particular importance. The presence of a chlorine atom at the 7-position significantly influences the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic efficacy. This core is a key intermediate in the synthesis of several notable drugs. The development of efficient, robust, and scalable synthetic routes to the 7-chloroquinazoline core is therefore a critical endeavor in drug discovery and development.
This document provides a detailed guide to the one-pot reductive cyclization strategies for the synthesis of the 7-chloroquinazoline core, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory application.
Synthetic Strategy: The Power of One-Pot Reductive Cyclization
Traditional multi-step syntheses of the 7-chloroquinazoline core can be time-consuming, often involving the isolation of potentially unstable intermediates and leading to lower overall yields. One-pot reductive cyclization offers a more elegant and efficient alternative. This approach combines the reduction of a nitro group to an amine and the subsequent cyclization with a suitable one-carbon source in a single reaction vessel. This circumvents the need for intermediate purification, saving time, resources, and often improving the overall yield.
The choice of starting material and reducing agent is critical to the success of this strategy. Key precursors for the 7-chloroquinazoline core include readily available compounds such as 4-chloro-2-nitrobenzonitrile, 4-chloro-2-nitrobenzamide, and 2-amino-4-chlorobenzoic acid.
Mechanistic Overview of Reductive Cyclization
The fundamental principle of reductive cyclization involves two key transformations occurring in sequence within the same reaction mixture:
-
Reduction of the Nitro Group: An ortho-substituted nitroarene is reduced to the corresponding aniline derivative. This is the rate-determining step and can be achieved using various reducing agents, such as metal catalysts (e.g., Fe/HCl), or chemical reductants (e.g., sodium dithionite).
-
Intramolecular Cyclization: The newly formed, highly reactive amino group undergoes an intramolecular cyclization with a neighboring functional group (e.g., nitrile, amide, or an in-situ formed imine) to construct the pyrimidine ring of the quinazoline core.
The "one-pot" nature of this reaction is what makes it particularly powerful, as the in situ generated amine is immediately consumed in the cyclization step, often preventing side reactions and decomposition.
Protocol 1: Sodium Dithionite-Mediated Reductive Cyclization of 4-Chloro-2-nitrobenzamide
This protocol is adapted from the general method for the synthesis of 2-substituted quinazolin-4(3H)-ones using sodium dithionite.[1][2] Sodium dithionite (Na₂S₂O₄) is an inexpensive, effective, and relatively mild reducing agent for nitroarenes.[3]
Causality of Experimental Choices:
-
Starting Material: 4-Chloro-2-nitrobenzamide is an ideal substrate. The nitro group is readily reduced, and the adjacent amide functionality provides the necessary components for the cyclization to form the quinazolinone ring.
-
Reducing Agent: Sodium dithionite is chosen for its chemoselectivity in reducing the nitro group in the presence of other functional groups. In aqueous DMF, it also generates sulfur dioxide, which can aid in the final aromatization step.[1]
-
Solvent System: A mixture of DMF and water (9:1) is used to ensure the solubility of both the organic substrate and the inorganic reducing agent. Water is also essential for the decomposition of sodium dithionite and facilitates the reduction process.[1]
-
Temperature: The reaction is conducted at 90 °C to ensure a sufficient reaction rate for both the reduction and the cyclization steps.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 7-chloro-4(3H)-quinazolinone.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrobenzamide (1.0 mmol) and the desired aldehyde (1.1 mmol) in a mixture of DMF (9 mL) and water (1 mL).
-
Addition of Reducing Agent: To the stirred solution, add sodium dithionite (3.5 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with water and dry it under vacuum to yield the crude 7-chloro-2-substituted-4(3H)-quinazolinone.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
| Reagent/Solvent | Molar/Volume Ratio | Purpose |
| 4-Chloro-2-nitrobenzamide | 1.0 equivalent | Starting material |
| Aldehyde | 1.1 equivalents | Source of C2-substituent |
| Sodium Dithionite | 3.5 equivalents | Reducing agent |
| DMF/Water (9:1) | - | Solvent system |
Protocol 2: Iron-Catalyzed Reductive Cyclization of 4-Chloro-2-nitrobenzonitrile
This protocol is based on the well-established use of iron in acidic media for the reduction of nitroarenes, coupled with an in-situ cyclization with a one-carbon source.
Causality of Experimental Choices:
-
Starting Material: 4-Chloro-2-nitrobenzonitrile is a cost-effective and readily available starting material. The nitrile group is an excellent precursor for the 4-amino group in the final product.
-
Reducing Agent: Iron powder in the presence of an acid (like formic acid or hydrochloric acid) is a classical, inexpensive, and highly effective system for nitro group reduction.
-
One-Carbon Source & Solvent: Formic acid can serve as both the acid catalyst for the iron reduction and the source of the C2 and N3 atoms of the quinazoline ring. It can also act as the solvent.
-
Additive: Ammonium chloride (NH₄Cl) can accelerate the reaction by aiding in the dissolution of iron and maintaining an appropriate pH.[4]
Reaction Mechanism Diagram:
Caption: Key steps in the iron-catalyzed reductive cyclization.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-chloro-2-nitrobenzonitrile (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).
-
Solvent and Reagent Addition: Add a 1:1 mixture of formic acid and isopropanol (10 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with methanol.
-
Neutralization and Extraction: Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-chloro-4-aminoquinazoline by column chromatography on silica gel or by recrystallization.
| Reagent/Solvent | Molar/Volume Ratio | Purpose |
| 4-Chloro-2-nitrobenzonitrile | 1.0 equivalent | Starting material |
| Iron Powder | 5.0 equivalents | Reducing agent |
| Ammonium Chloride | 5.0 equivalents | Additive/Co-catalyst |
| Formic Acid/Isopropanol (1:1) | - | Solvent and C1 source |
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely cited synthetic methodologies. To ensure the successful synthesis and validate the identity of the 7-chloroquinazoline core, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and determine the purity of the final product.
-
Melting Point Determination: Comparison with literature values for the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound. The characteristic chemical shifts and coupling patterns of the protons and carbons on the 7-chloroquinazoline core will provide unambiguous structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
By employing these standard analytical techniques, researchers can be confident in the identity and purity of their synthesized 7-chloroquinazoline core, ensuring the reliability of their subsequent research and development activities.
References
- 1. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles [organic-chemistry.org]
Application Notes and Protocols: Leveraging 4-Chloroquinazoline-7-carbonitrile in Antiviral Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its inherent biological activities and synthetic tractability have made it a focal point in the quest for novel antiviral drugs. This guide provides an in-depth exploration of 4-Chloroquinazoline-7-carbonitrile , a versatile building block for the synthesis of diverse quinazoline-based compound libraries. We will detail its strategic importance, provide robust synthetic protocols for its derivatization, and outline comprehensive methodologies for the subsequent antiviral and cytotoxicity screening of the resulting compounds. The objective is to equip researchers with the foundational knowledge and practical protocols to initiate a targeted antiviral drug discovery program utilizing this high-potential scaffold.
Introduction: The Quinazoline Scaffold in Antiviral Research
The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a recurring feature in a multitude of biologically active compounds. In the realm of antiviral research, quinazoline derivatives have demonstrated a broad spectrum of activity against a diverse array of viruses.[1][2] This includes, but is not limited to, human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, herpes simplex virus (HSV), and more recently, coronaviruses.[3][4][5] The versatility of the quinazoline scaffold allows for the introduction of various substituents at multiple positions, enabling fine-tuning of the molecule's steric and electronic properties to optimize interactions with viral targets.
This compound emerges as a particularly valuable starting material for several key reasons:
-
Dual Functional Handles: It possesses two distinct and reactive sites for chemical modification: the electrophilic C4-chloro group and the versatile C7-carbonitrile group.
-
Synthetic Accessibility: The chloro group at the 4-position is readily displaced by a wide range of nucleophiles, facilitating the introduction of diverse side chains.[6]
-
Strategic Derivatization: The nitrile group at the 7-position can be transformed into other key functional groups such as carboxylic acids, amines, or tetrazoles, which can serve as critical pharmacophoric elements for target engagement.[1][3][7]
This guide will provide a systematic approach to harnessing the potential of this compound in an antiviral drug discovery workflow.
Strategic Derivatization of this compound
The core of a successful drug discovery campaign based on this compound lies in the strategic generation of a diverse chemical library. The following section outlines key synthetic transformations at the C4 and C7 positions.
Modification at the C4-Position: Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the quinazoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of amine, alcohol, and thiol-containing fragments, which are crucial for establishing interactions with viral protein targets.
Protocol 2.1.1: General Procedure for N-Arylation/Alkylation at the C4-Position
This protocol describes a general method for the displacement of the 4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Solvent (e.g., isopropanol, THF, DMF)
-
Base (e.g., Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate) (2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the desired amine (1.2 equivalents) and the base (2.0 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system to yield the desired 4-substituted quinazoline-7-carbonitrile derivative.
Transformations of the C7-Carbonitrile Group
The nitrile group at the 7-position is a versatile functional group that can be converted into several other important moieties.
Protocol 2.2.1: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid introduces a key hydrogen bond donor and acceptor, which can be critical for binding to many biological targets.
Materials:
-
4-Substituted-quinazoline-7-carbonitrile derivative
-
Aqueous strong acid (e.g., 6M HCl) or aqueous strong base (e.g., 6M NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
Procedure (Acidic Hydrolysis):
-
The 4-substituted-quinazoline-7-carbonitrile is suspended in an excess of aqueous strong acid (e.g., 6M HCl).
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the quinazoline-7-carboxylic acid.
Procedure (Basic Hydrolysis):
-
The 4-substituted-quinazoline-7-carbonitrile is heated under reflux with an aqueous strong base (e.g., 6M NaOH).
-
After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
Protocol 2.2.2: Reduction of the Nitrile to a Primary Amine
The resulting aminomethyl group can serve as a basic center or a point for further derivatization.
Materials:
-
4-Substituted-quinazoline-7-carbonitrile derivative
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation with H₂/Raney Nickel)
-
Anhydrous solvent (e.g., THF for LiAlH₄ reduction)
-
Appropriate work-up reagents (e.g., water, aqueous NaOH for LiAlH₄ quench)
Procedure (LiAlH₄ Reduction):
-
A solution of the 4-substituted-quinazoline-7-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude aminomethyl derivative, which can be purified by chromatography.
Protocol 2.2.3: Conversion of the Nitrile to a Tetrazole
The tetrazole ring is a well-known bioisostere for a carboxylic acid, often offering improved metabolic stability and pharmacokinetic properties.[1][8]
Materials:
-
4-Substituted-quinazoline-7-carbonitrile derivative
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid (e.g., ZnCl₂)
-
Solvent (e.g., DMF)
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
A mixture of the 4-substituted-quinazoline-7-carbonitrile, sodium azide, and ammonium chloride in DMF is heated at an elevated temperature (e.g., 120 °C) for several hours.[9]
-
After cooling, the reaction mixture is poured into acidified water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to yield the 7-(1H-tetrazol-5-yl)quinazoline derivative.
Biological Evaluation: Screening for Antiviral Activity
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This involves a two-pronged approach: assessing their specific antiviral efficacy and their general cytotoxicity to the host cells.
Cytotoxicity Assays
Before determining the antiviral activity, it is essential to assess the cytotoxicity of the compounds to establish a therapeutic window. A compound that is highly toxic to host cells is not a viable drug candidate, regardless of its antiviral potency.
Protocol 3.1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, HeLa, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Synthesized quinazoline derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Assays
Several types of assays can be employed to determine the antiviral efficacy of the synthesized compounds. The choice of assay will depend on the specific virus and the available resources.
Protocol 3.2.1: Plaque Reduction Assay
This is a classic and widely used method for quantifying the inhibition of viral replication.[1][8][10]
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Synthesized quinazoline derivatives
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour.
-
Remove the viral inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compounds.
-
Incubate the plates for a period that allows for plaque formation (typically 2-10 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3.2.2: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment) in cultured cells.[4][7]
Materials:
-
Host cells in a 96-well plate
-
Virus stock
-
Synthesized quinazoline derivatives
-
Cell viability reagent (e.g., neutral red, MTT)
Procedure:
-
Seed cells in a 96-well plate and allow them to form a monolayer.
-
Pre-treat the cells with serial dilutions of the compounds for a short period.
-
Infect the cells with the virus. Include uninfected and untreated virus controls.
-
Incubate the plate until significant CPE is observed in the virus control wells.
-
Quantify cell viability using a suitable method (e.g., neutral red uptake or MTT assay).
-
Calculate the EC₅₀, the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Protocol 3.2.3: Reporter Virus Assay
This high-throughput-compatible assay utilizes a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) upon infection of host cells.[5][11]
Materials:
-
Reporter virus
-
Host cell line
-
Synthesized quinazoline derivatives
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Infect the cells with the reporter virus.
-
Incubate for a period sufficient for reporter gene expression.
-
Measure the reporter signal (luminescence or fluorescence).
-
Calculate the EC₅₀, the concentration of the compound that inhibits the reporter signal by 50%.
Data Interpretation and Hit-to-Lead Optimization
The primary output of the screening cascade will be the CC₅₀ and EC₅₀ values for each synthesized compound. From these values, the Selectivity Index (SI) can be calculated:
SI = CC₅₀ / EC₅₀
A higher SI value indicates a greater therapeutic window, meaning the compound is more potent against the virus than it is toxic to the host cells. Compounds with a promising SI (typically >10) are considered "hits" and can be prioritized for further investigation.
The initial screening data will also provide valuable Structure-Activity Relationship (SAR) insights. By comparing the activity of different derivatives, researchers can identify which chemical modifications at the C4 and C7 positions are favorable for antiviral activity. This information will guide the design and synthesis of the next generation of compounds in a hit-to-lead optimization campaign.
Potential Viral Targets for Quinazoline-Based Inhibitors
While the initial screening can be phenotypic, a more targeted approach can be employed by designing derivatives to inhibit specific viral enzymes that are known to be susceptible to quinazoline-based inhibitors. These include:
-
Viral Proteases: Many viruses rely on proteases for the processing of viral polyproteins into their mature, functional forms. Quinazoline derivatives have been shown to inhibit proteases from viruses such as SARS-CoV-2.[2][9][12][13]
-
Viral Kinases: Some viruses encode their own protein kinases, which are essential for viral replication and modulation of the host cell environment. The quinazoline scaffold is a well-established kinase inhibitor pharmacophore.
Conclusion
This compound represents a strategically important starting material for the development of novel antiviral agents. Its dual reactive sites allow for the creation of large and diverse chemical libraries through straightforward and robust synthetic protocols. By combining rational library design with a systematic biological evaluation cascade, researchers can efficiently identify and optimize potent and selective antiviral compounds. The application notes and protocols detailed in this guide provide a comprehensive framework to initiate and advance such a drug discovery program, ultimately contributing to the development of new therapies to combat viral diseases.
Visualizations
Synthetic Workflow
Caption: Synthetic derivatization of this compound.
Antiviral Screening Cascade
Caption: Workflow for antiviral screening and hit identification.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. studymind.co.uk [studymind.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocols: High-Throughput Synthesis of Quinazoline-Based Compound Libraries Using 4-Chloroquinazoline-7-carbonitrile
Abstract
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient construction of diverse compound libraries starting from the versatile building block, 4-Chloroquinazoline-7-carbonitrile. We present detailed, step-by-step protocols for key diversification reactions, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, centered on the highly reactive C4-chloro position. Furthermore, we discuss the strategic importance of the C7-nitrile group as both a critical pharmacophore and a handle for subsequent chemical modifications. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a framework for high-throughput synthesis and library generation.
The Quinazoline Scaffold: A Privileged Core in Drug Discovery
Quinazolines are bicyclic heterocyclic compounds composed of fused benzene and pyrimidine rings.[1] This structural motif is prevalent in a wide array of pharmacologically active agents, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[2][4] The scaffold's rigidity and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with various biological targets.
A prime example of their therapeutic success is in the inhibition of receptor tyrosine kinases (RTKs). Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are 4-anilinoquinazoline derivatives that have been approved for the treatment of non-small-cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[5][6][7]
1.1. This compound: A Strategic Starting Material
For the purpose of library synthesis, this compound (CAS: 1260759-38-3) is an exceptionally valuable starting material.[8] Its utility stems from two key features:
-
The C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[9][10] This high reactivity allows for coupling with a vast array of nucleophiles under mild conditions, making it an ideal site for introducing diversity.
-
The C7-Carbonitrile Group: The nitrile (C≡N) group at the 7-position is a valuable electronic feature and a common hydrogen bond acceptor in ligand-receptor interactions. It can also serve as a synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine, enabling multi-dimensional library expansion.[11]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1260759-38-3 |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.60 g/mol |
Core Synthetic Strategies for Library Generation
The generation of a compound library from this compound primarily involves the displacement of the C4-chloro substituent. The following sections detail robust protocols for the most effective and widely used transformations.
Nucleophilic Aromatic Substitution (SNAr) with Amines
SNAr is the most direct method for installing amine diversity at the C4 position, forming the 4-anilinoquinazoline core found in many kinase inhibitors.[12] The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-deficient nature of the quinazoline ring.[13]
General Reaction Scheme:
Protocol 2.1: Parallel Synthesis of a 4-Anilinoquinazoline Library
Objective: To synthesize a library of 4-anilinoquinazoline-7-carbonitrile derivatives via SNAr in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines)
-
2-Propanol (IPA) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
96-well reaction block with sealing mat
-
Heating/shaking platform
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in IPA.
-
Prepare 0.3 M stock solutions of each amine from the library in IPA.
-
Prepare a 0.6 M stock solution of DIPEA in IPA.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the this compound stock solution.
-
Add 200 µL (60 µmol, 1.5 eq) of a unique amine stock solution to each well.
-
Add 100 µL (60 µmol, 1.5 eq) of the DIPEA stock solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block securely with a sealing mat.
-
Place the block on a shaker and heat to 80 °C.
-
Allow the reaction to proceed for 4-12 hours. Monitor a representative reaction by TLC or LC-MS to determine completion.
-
-
Work-up and Isolation (Crude):
-
Cool the reaction block to room temperature.
-
Remove the solvent by placing the block in a centrifugal evaporator.
-
The resulting crude solids/oils can be dissolved in DMSO for direct biological screening or taken forward for purification.
-
Causality & Insights:
-
Choice of Base: DIPEA is a non-nucleophilic organic base suitable for scavenging the HCl generated during the reaction. For less soluble or less reactive amines, a stronger inorganic base like K₂CO₃ in a solvent like DMF may be more effective.
-
Solvent: IPA is a good choice as it facilitates precipitation of the product upon cooling for many derivatives. DMF can be used for less soluble starting materials but requires a more involved aqueous work-up.
-
Microwave Irradiation: For electron-poor or sterically hindered amines, microwave heating (e.g., 120 °C for 10-30 minutes) can significantly accelerate the reaction and improve yields.[12]
Palladium-Catalyzed Cross-Coupling Reactions
For installing carbon-based substituents (e.g., aryl, heteroaryl groups) or for coupling challenging amines, palladium-catalyzed cross-coupling reactions are indispensable tools.
The Suzuki coupling enables the formation of C-C bonds between the C4 position of the quinazoline and various aryl or heteroaryl boronic acids.[9][14] This is a powerful method for exploring SAR related to aromatic substituents.
General Reaction Scheme:
Protocol 2.2.1: Suzuki-Miyaura Coupling with Arylboronic Acids
Objective: To synthesize 4-(4-methoxyphenyl)quinazoline-7-carbonitrile.
Materials:
-
This compound (189.6 mg, 1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Causality & Insights:
-
Catalyst System: Pd(PPh₃)₄ is a reliable catalyst for many standard Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, more advanced catalyst systems using ligands like XPhos or SPhos with a palladium source like Pd₂(dba)₃ may be required.[9]
-
Base and Solvent: The aqueous base (Na₂CO₃ in dioxane/water) is crucial for activating the boronic acid for transmetalation to the palladium center.[14]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, making an inert atmosphere essential for reproducible results.
The Buchwald-Hartwig amination is a complementary method to SNAr for forming C-N bonds.[15] It often succeeds where SNAr fails, particularly with weakly nucleophilic amines or for constructing sterically hindered C-N bonds.[16][17]
General Reaction Scheme:
Protocol 2.2.2: Buchwald-Hartwig Amination with a Weakly Nucleophilic Amine
Objective: To synthesize 4-(N-phenylamino)quinazoline-7-carbonitrile using aniline.
Materials:
-
This compound (189.6 mg, 1.0 mmol, 1.0 eq)
-
Aniline (112 mg, 1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (23 mg, 0.025 mmol, 2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (43 mg, 0.075 mmol, 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 eq)
-
Toluene (10 mL), anhydrous
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.
-
Add anhydrous toluene, followed by this compound and aniline.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS (typically complete in 6-18 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Causality & Insights:
-
Ligand Choice: The choice of phosphine ligand is critical. Xantphos is a bidentate ligand with a wide bite angle that is effective for many C-N couplings.[15] Other "Buchwald ligands" like RuPhos or BrettPhos may offer advantages for specific substrates.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its entry into the catalytic cycle.
-
Anhydrous Conditions: The catalyst and base are sensitive to moisture, so using an anhydrous solvent and inert atmosphere is crucial.
Experimental Workflow & Visualization
A typical workflow for generating and screening a compound library based on this compound involves several stages, from initial reaction to final analysis.
Caption: High-throughput library synthesis and screening workflow.
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. May be harmful if swallowed and cause skin and eye irritation.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use flammable solvents like toluene and dioxane in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful and versatile starting material for the construction of diverse chemical libraries. The protocols outlined in this application note for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reliable methods for accessing a wide range of novel quinazoline derivatives. By leveraging these synthetic strategies, researchers can efficiently generate focused libraries for hit identification and lead optimization campaigns in drug discovery.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. This compound [synhet.com]
- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 4-Chloroquinazoline-6-carbonitrile | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Quinazoline Synthesis
Welcome, researchers and drug development professionals. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its synthesis can be fraught with challenges, with low yield being a primary obstacle. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational checks to method-specific optimizations, explaining the chemical reasoning behind each troubleshooting step.
Part 1: Initial Troubleshooting - Foundational Checks
This section addresses the most frequent causes of low yield. Systematically investigating these factors can often resolve the issue without extensive re-optimization.[3]
Q1: My reaction shows low conversion of starting materials after the recommended time. Where should I begin?
A1: Low or incomplete conversion is typically tied to three core parameters: reaction conditions, reagent quality, or insufficient activation energy.
-
Re-evaluate Reaction Conditions: Suboptimal temperature, time, or reactant concentration are common culprits.[3] Many quinazoline syntheses, particularly classic thermal condensations, require significant heat to overcome activation energy barriers.[4]
-
Causality: The formation of the heterocyclic ring involves several steps, including condensation and cyclization/dehydration, which are often kinetically slow. Insufficient thermal energy means the reaction may stall at an intermediate stage or proceed too slowly to be practical.
-
Troubleshooting Action: A systematic temperature screening is recommended.
Experimental Protocol: Temperature Screening
-
Set up three to four small-scale parallel reactions (e.g., 0.5 mmol).
-
Keep all other parameters (reactant ratios, solvent volume, stir rate) constant.
-
Run the reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C, and reflux).[5]
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at set time intervals (e.g., every 2 hours).
-
Identify the temperature that provides the best balance of product formation and minimal byproduct accumulation.
-
-
-
Verify Reagent & Solvent Purity: This is a critical, often overlooked, factor.[3]
-
Causality: Impurities in starting materials can act as catalyst poisons or participate in competing side reactions, consuming reactants and lowering the yield of the desired product.[5] Moisture in solvents is particularly detrimental for reactions involving water-sensitive reagents or intermediates (e.g., those using strong Lewis acids or organometallics).
-
Troubleshooting Action:
-
Check Purity: Verify the purity of your starting materials via NMR, melting point, or GC-MS.
-
Purify if Necessary: Liquid aldehydes can be distilled, while solid starting materials can be recrystallized from a suitable solvent like ethanol or hexanes.[5]
-
Use Dry Solvents: For moisture-sensitive reactions, always use freshly dried solvents or purchase high-purity anhydrous solvents.
-
-
Q2: My TLC plate is a mess. I see a faint product spot, but also starting material and multiple unidentified byproducts. What's the likely cause?
A2: A complex reaction mixture points towards competing side reactions or product degradation. The two most common culprits are atmospheric contamination and incorrect solvent choice.
-
Atmospheric Sensitivity: Many organic reactions are sensitive to oxygen and moisture.[3]
-
Causality: Oxygen can lead to the oxidation of sensitive functional groups or intermediates, creating undesired byproducts. Moisture can hydrolyze starting materials or intermediates. For metal-catalyzed reactions, both can lead to deactivation of the catalyst.
-
Troubleshooting Action: If your synthesis is known to be sensitive (e.g., involving phosphine ligands, low-valent metals, or strong bases), ensure you are using proper inert atmosphere techniques. This involves degassing your solvent and running the reaction under a nitrogen or argon blanket.
-
-
Solvent Polarity: The choice of solvent is one of the most critical factors in quinazoline synthesis, often dictating the reaction pathway.[4][5]
-
Causality: In certain syntheses, a polar solvent can favor the desired C(sp²)-N bond formation required for the quinazoline ring, while a non-polar solvent may inadvertently promote a competing C(sp³)-C(sp²) bond formation, leading to benzimidazole byproducts.[4] Highly polar solvents like DMF, DMSO, or water have been shown to provide excellent yields in specific cases where non-polar solvents like toluene or THF are ineffective.[5][6]
-
Troubleshooting Action: Perform a solvent screen. If you are using a non-polar solvent like toluene and observing low yields, run small-scale trial reactions in polar aprotic solvents (DMF, DMSO, acetonitrile) or polar protic solvents (ethanol, water) to see if the outcome improves.[5][7]
-
Troubleshooting Workflow: Low Conversion & Byproducts
This diagram outlines the initial decision-making process when faced with a low-yielding reaction.
Caption: Initial troubleshooting decision tree for low-yield reactions.
Part 2: Method-Specific Troubleshooting
Different synthetic routes to quinazolines have unique failure modes. Here, we address common issues associated with two classical methods.
Q3: My Niementowski synthesis of a quinazolin-4(3H)-one is sluggish and gives a poor yield. How can I drive it to completion?
A3: The Niementowski synthesis, which condenses an anthranilic acid with an amide, is a robust but often demanding reaction.[8][9] The primary challenges are the high temperatures required and the lengthy reaction times.
-
Causality: The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which must then undergo thermal cyclization and dehydration.[1] This cyclization step has a high activation energy, necessitating elevated temperatures (often 130-220 °C) to proceed at a reasonable rate.[10][11] Insufficient heat is the most common reason for failure.
-
Troubleshooting & Optimization:
-
Ensure Sufficient Temperature: Confirm your reaction is reaching the target temperature. Use a high-boiling solvent or, if running neat, ensure uniform heating.
-
Use Excess Amide: The amide often serves as both reactant and solvent. Using a large excess can help drive the equilibrium toward the product.
-
Consider Microwave Irradiation: This is a highly effective modern alternative to conventional heating.[10] Microwave energy can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[1]
-
Data Comparison: Conventional vs. Microwave Niementowski Synthesis
The table below illustrates the typical improvements seen when switching to microwave-assisted synthesis for quinazolin-4(3H)-ones.
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Anthranilic Acid + Formamide | Conventional Heating | 180 | 4 h | 75 | [10] |
| Anthranilic Acid + Formamide on K-10 Clay | Microwave Irradiation | N/A (160W) | 4 min | 92 | [10] |
Simplified Niementowski Mechanism
This diagram shows the key transformation in the Niementowski synthesis.
Caption: Key steps of the Niementowski quinazolinone synthesis.
Q4: I'm attempting a Friedländer-type synthesis, but I'm getting a complex mixture and poor regioselectivity with my unsymmetrical ketone. How can I fix this?
A4: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is powerful but prone to issues with side reactions and regioselectivity.[12][13]
-
Causality & Side Reactions: The reaction can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[12] Harsh conditions (strong acid/base, high heat) can promote self-condensation of the ketone or aldehyde starting materials, leading to a complex mixture of byproducts and lowering the yield.[14]
-
Controlling Regioselectivity: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl, leading to a mixture of constitutional isomers. This outcome is often dependent on reaction conditions.[14]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetic product (formed via the more rapidly-formed, less-substituted enolate). At higher temperatures, the reaction can equilibrate to favor the more stable thermodynamic product.[14]
-
-
Troubleshooting & Optimization:
-
Switch to Milder Catalysts: Instead of strong mineral acids or bases, consider using milder catalysts like iodine, trifluoroacetic acid, or Lewis acids which can promote the reaction under less aggressive conditions.[12][14]
-
Optimize Temperature: Systematically vary the temperature. A lower temperature may improve selectivity and reduce side reactions, albeit at the cost of a longer reaction time.
-
Modify the Substrate: If possible, using a starting ketone that is symmetrical or has one side blocked will eliminate the issue of regioselectivity entirely.
-
Regioselectivity in Friedländer Synthesis
This diagram illustrates how an unsymmetrical ketone can lead to two different quinoline products.
Caption: Regioselectivity control in the Friedländer synthesis.
Part 3: Work-up and Purification Issues
Q5: My reaction appears clean by TLC, but I lose most of my product during silica gel column chromatography. What is happening?
A5: Significant product loss during purification is a common and frustrating problem, often due to product instability or strong interaction with the stationary phase.[15]
-
Causality: Quinazolines contain basic nitrogen atoms which can interact strongly with the acidic silica gel surface. This can lead to irreversible adsorption (the product never comes off the column) or decomposition of sensitive products directly on the column.
-
Troubleshooting & Optimization:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica surface, reducing unwanted interactions.
-
Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral or basic alumina, or even reverse-phase chromatography if your product is sufficiently non-polar.
-
Avoid Chromatography - Use Recrystallization: If your crude product is relatively clean, recrystallization is often a superior purification method that avoids the issues of chromatography altogether.[5]
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.
-
Observe solubility at room temperature. A good recrystallization solvent will show poor solubility at room temperature.
-
Gently heat the tubes that showed poor solubility. The ideal solvent will fully dissolve your compound when hot.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields clean, well-formed crystals is your best choice for a large-scale recrystallization.[5]
-
-
FAQs: Quick Reference
-
Q: How critical is the choice of base?
-
A: It is very critical. The base is often required to deprotonate a starting material or facilitate a key cyclization step.[4] An incorrect base may be too weak to initiate the reaction, leading to low conversion, or too strong, promoting side reactions. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO, TEA) depends on the specific mechanism and solubility requirements of your reaction.[4]
-
-
Q: Can I use a catalyst- and solvent-free method?
-
Q: My reaction involves a transition metal catalyst (e.g., Pd, Cu, Fe). What are the most common reasons for its failure?
-
A: For metal-catalyzed reactions, the most common failure modes are poor catalyst activity, incorrect choice of ligand or oxidant, and inadequate inert atmosphere.[5][17][18] Ensure you are using a fresh batch of catalyst, that your reagents and solvent are free of potential catalyst poisons (like sulfur-containing impurities), and that the reaction is rigorously protected from oxygen, which can deactivate many catalytic species.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Niementowski_quinazoline_synthesis [chemeurope.com]
- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazoline
Welcome to the technical support center for the synthesis of 4-substituted quinazolines. The nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline is a cornerstone reaction in medicinal chemistry, providing access to a vast array of biologically active molecules, including potent kinase inhibitors[1][2]. The high electrophilicity of the C4 position, driven by the electron-withdrawing effects of the ring nitrogens, makes this a generally favorable transformation[3][4]. However, successful and high-yielding synthesis requires careful optimization of reaction parameters.
This guide is structured to provide direct, actionable advice for researchers encountering common challenges. It is divided into an FAQ section for general guidance and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes the C4 position of 4-chloroquinazoline so reactive towards nucleophiles?
The reactivity of the C4 position is a result of the inherent electronic properties of the quinazoline ring system. The two nitrogen atoms are strongly electron-withdrawing, which reduces the electron density at the C4 carbon, making it highly electrophilic and thus susceptible to attack by nucleophiles. Theoretical studies using Density Functional Theory (DFT) confirm this, showing that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating it is the most favorable site for nucleophilic attack[4][5]. This regioselectivity is consistently observed across a wide range of reaction conditions and nucleophiles[4][5][6].
Q2: How do I choose the right solvent for my reaction?
Solvent choice is critical and depends on the nucleophile's reactivity, solubility, and the required reaction temperature. Polar solvents are essential to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[7]
-
Polar Protic Solvents: Alcohols like isopropanol (IPA) and ethanol (EtOH) are very common and effective, particularly for reactions with anilines and aliphatic amines run at reflux.[1][8] A higher boiling point solvent like EtOH can sometimes improve yields over MeOH by allowing for higher reaction temperatures.[3] However, be aware that protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that can slightly decrease its reactivity.[7][9]
-
Polar Aprotic Solvents: Solvents like Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent choices, especially for SN2-type reactions where a highly reactive, unsolvated nucleophile is desired.[8][10] They are also suitable for microwave-assisted reactions.[2][11]
-
Mixed Solvent Systems: A mixture of THF and water has been shown to be highly effective for microwave-mediated reactions, promoting rapid and efficient anilination even with less reactive amines.[2][11]
Table 1: Solvent Selection Guide
| Solvent | Type | Boiling Point (°C) | Common Use Cases & Notes |
| Isopropanol (IPA) | Polar Protic | 82.5 | Standard solvent for reactions with anilines and benzylamines under reflux.[1][12] |
| Ethanol (EtOH) | Polar Protic | 78.4 | Good alternative to IPA; higher boiling point than MeOH can increase yield.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Often used in microwave-assisted synthesis, sometimes with water.[2][11] |
| Dioxane | Polar Aprotic | 101 | A higher-boiling aprotic solvent suitable for less reactive substrates.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High-boiling solvent used for challenging substitutions requiring high temperatures.[13] |
Q3: Is a base always necessary, and which one should I use?
Yes, a base is typically required to neutralize the hydrochloric acid (HCl) generated during the substitution. If not neutralized, the HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Organic Bases: Tertiary amines like Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA) are most common.[4][8] DIPEA, being more sterically hindered, can sometimes prevent side reactions and has been shown to improve yields significantly compared to Et₃N.[3]
-
Inorganic Bases: Weaker inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be effective.[4][13]
-
Excess Nucleophile: In some cases, if the amine nucleophile is inexpensive and readily available, it can be used in excess to act as both the nucleophile and the base.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low or No Product Yield / Incomplete Reaction
This is the most common issue. After running the reaction for the specified time, TLC analysis shows significant starting material remaining.
-
Insufficient Reaction Temperature: Many SNAr reactions require heat to proceed at a reasonable rate.
-
Poor Nucleophile Reactivity: The electronic nature of the nucleophile is paramount.
-
Cause: Electron-poor amines (e.g., anilines with electron-withdrawing groups) are significantly less reactive and may result in low yields and long reaction times.[2][11]
-
Solution: For these challenging nucleophiles, microwave irradiation is a highly effective technique to dramatically shorten reaction times and improve yields.[2][11] Reactions that take many hours under conventional heating can often be completed in minutes.
-
-
Incorrect Base: The choice of base can directly impact the reaction outcome.
-
Cause: A base that is not strong enough or is sterically accessible for unwanted side reactions can lower the yield.
-
Solution: Switch to a stronger or more sterically hindered base. In one reported optimization, changing the base from Et₃N to DIPEA increased the product yield from 76.7% to 96.3%.[3]
-
-
Reaction Time: The reaction may simply not have run to completion.
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Multiple Spots on TLC / Product is Impure
The formation of byproducts complicates purification and reduces the yield of the desired compound.
-
Hydrolysis of 4-chloroquinazoline: 4-chloroquinazoline is sensitive to moisture and can hydrolyze to the corresponding quinazolin-4-one, especially at elevated temperatures.
-
Dimerization or Other Side Reactions: Under certain conditions, side reactions can occur. For instance, pseudodimer formation has been noted during the synthesis of the 4-chloroquinazoline starting material itself.[8]
-
Instability of Product/Starting Material: Both the starting material and some 4-substituted products can be unstable.
-
Solution: Handle the materials carefully during workup and purification to minimize degradation.[8] Avoid prolonged exposure to strong acids or bases during the workup.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Conventional Heating)
This protocol is a general guideline for reacting 4-chloroquinazoline with a moderately reactive amine like aniline or benzylamine.[1][13]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., isopropanol, ~0.1 M concentration). Add the amine nucleophile (1.1 eq) followed by the base (e.g., Triethylamine, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting 4-chloroquinazoline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent. Alternatively, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis for Less Reactive Amines
This protocol is adapted for electron-poor anilines or other challenging nucleophiles.[2][11]
-
Preparation: In a microwave-safe reaction vial, combine the 4-chloroquinazoline (1.0 eq) and the less reactive amine (1.2 eq).
-
Reagent Addition: Add a solvent mixture, such as THF/H₂O (e.g., 4:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150°C for 10-40 minutes.
-
Work-up & Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.
General Experimental Workflow
Caption: General workflow for 4-chloroquinazoline nucleophilic substitution.
Safety Information
4-Chloroquinazoline is a hazardous substance. It can cause skin irritation and serious eye damage, and may be harmful if swallowed or inhaled.[16][17] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Consult the Safety Data Sheet (SDS) before use.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 12. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Enhancing the Solubility of Quinazoline-Based Compounds
Introduction
Quinazoline-based compounds are a cornerstone of modern medicinal chemistry, with numerous derivatives demonstrating potent therapeutic activities, including anticancer and anti-inflammatory effects.[1] However, a significant hurdle in their development is their inherently poor aqueous solubility.[2][3] This low solubility often stems from their rigid, planar aromatic structures and lipophilic nature, which are crucial for target binding but detrimental to dissolution and absorption.[3]
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with quinazoline derivatives. Through a series of troubleshooting guides and frequently asked questions (FAQs), we will explore a range of practical strategies, from simple formulation adjustments to advanced chemical modifications, to enhance the solubility and bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many quinazoline-based compounds poorly soluble in water?
The poor water solubility of numerous quinazoline derivatives can be attributed to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, often decorated with aromatic and lipophilic substituents. This architecture leads to high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to effectively solvate the compound.[2] Consequently, many of these compounds are classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, characterized by low solubility and, for Class IV, low permeability as well.[2][4]
Q2: What are the immediate consequences of poor solubility in my experiments?
Poor solubility can manifest in several ways, leading to unreliable and misleading experimental results:
-
In Vitro Assays: Compound precipitation in aqueous buffers is a common issue, which can lead to an underestimation of potency in both cell-free and cell-based assays.[3][5]
-
In Vivo Studies: In animal models, low solubility is a primary contributor to poor and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship and assess the true therapeutic potential of the compound.[3][5]
Q3: When should I start addressing solubility issues in my research?
Solubility should be a key consideration from the earliest stages of drug discovery.[3] Early assessment of a compound's solubility allows for the selection of more promising candidates, the design of more robust and reliable assays, and the timely development of appropriate formulation strategies to mitigate potential downstream challenges.
Q4: What are the primary strategies for improving the solubility of quinazoline-based compounds?
Strategies to enhance the solubility of these compounds can be broadly categorized into three main areas:
-
Chemical Modifications: Altering the chemical structure of the molecule itself through techniques like salt formation or the creation of prodrugs.[6]
-
Physical Modifications: Modifying the solid-state properties of the drug without changing its chemical composition. This includes techniques like particle size reduction and the formation of solid dispersions.[6]
-
Formulation Approaches: Incorporating the drug into a delivery system with excipients that improve its dissolution. This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[7]
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific solubility-related problems you may encounter during your research.
Issue 1: My quinazoline compound is precipitating in the aqueous buffer during my in vitro assay.
Question: I've dissolved my quinazoline candidate in DMSO to create a stock solution and then diluted it into my phosphate buffer for an enzymatic assay. However, I'm observing a precipitate, which is affecting my results. What can I do to resolve this?
Answer: This phenomenon, often called "precipitation upon dilution," is a frequent challenge with lipophilic compounds.[2] Here’s a systematic approach to troubleshoot this issue:
-
pH Adjustment: The solubility of quinazoline derivatives, which often contain basic nitrogen atoms, can be highly pH-dependent.[2][8] For weakly basic quinazolines, lowering the pH of the buffer can lead to protonation of the nitrogen atoms, forming a more soluble salt form.[2][9] Conversely, for acidic quinazolines, increasing the pH can enhance solubility. A significant increase in solubility can often be achieved by adjusting the pH to be at least 2-3 units away from the compound's pKa.[5]
-
Introduce a Co-solvent: If altering the pH is not viable due to experimental constraints, consider adding a water-miscible organic co-solvent to your buffer.[5] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) reduce the overall polarity of the solvent system, which can help to keep your compound in solution.[10][11] It is advisable to start with a low concentration (e.g., 1-5% v/v) and incrementally increase it, while being mindful of the potential impact on your biological assay.[5]
-
Utilize Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.[12] Non-ionic surfactants such as Polysorbate 20 (Tween® 20), Polysorbate 80, or Pluronic® F-68 are commonly used in biological assays.[2][5] Ensure you are using a concentration above the surfactant's critical micelle concentration (CMC) for effective solubilization.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug and increasing its aqueous solubility.[5][13] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[5] Pre-incubating your compound with the cyclodextrin before adding it to the assay buffer can be an effective strategy.[5]
Issue 2: My quinazoline candidate demonstrates potent in vitro activity but has very low oral bioavailability in animal models.
Question: My compound is highly active in my cell-based assays, but pharmacokinetic studies reveal minimal absorption after oral administration. I suspect poor solubility is the culprit. What formulation strategies can I explore to improve its bioavailability?
Answer: This is a classic challenge for BCS Class II and IV drugs, where low aqueous solubility limits the dissolution of the drug in the gastrointestinal (GI) tract, thereby hindering its absorption.[4][5] The key is to enhance the dissolution rate in GI fluids. Here are several formulation strategies to consider:
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][15]
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.[10] While this increases the dissolution rate, it does not alter the equilibrium solubility.[10]
-
Nanonization: Creating a nanosuspension, where the drug particles are in the nanometer range, can further enhance the dissolution rate and may also increase the saturation solubility.[16][17] High-pressure homogenization is a common method for producing nanosuspensions.[10][16]
-
-
Solid Dispersions: This is a highly effective technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[18][19] This can be achieved at a molecular level (solid solution) or as amorphous or crystalline particles.[18][20]
-
Mechanism of Action: Solid dispersions enhance solubility by reducing particle size to a molecular level, improving wettability, and potentially converting the drug to a higher-energy amorphous form.[19][20]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers are frequently used carriers.[5][20]
-
Preparation Methods: Common methods include the melting (fusion) method, solvent evaporation, and hot-melt extrusion.[18][21]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems can be very effective. These formulations present the drug in a solubilized state, which can facilitate its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[22] This pre-dissolved state can significantly improve oral absorption.[23]
-
-
Prodrug Approach: A chemical modification strategy where a hydrophilic promoiety is attached to the parent drug.[24][25] This promoiety is designed to be cleaved in vivo, releasing the active drug. This approach can dramatically increase the aqueous solubility of the parent compound.[26][27]
Data Summary and Visualization
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Fold-Increase in Solubility |
| pH Adjustment | Ionization of the drug | Simple, cost-effective | Only applicable to ionizable drugs; potential for precipitation in different pH environments (e.g., GI tract) | Can be >1000-fold[5] |
| Co-solvents | Reduces solvent polarity | Easy to implement for preclinical formulations | Potential for drug precipitation upon dilution; toxicity concerns with some solvents | Varies widely |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area, enhancing dissolution rate[15] | Broadly applicable | Can lead to particle agglomeration; may not increase equilibrium solubility (micronization)[10] | Improves dissolution rate rather than equilibrium solubility[5] |
| Solid Dispersions | Reduces particle size to a molecular level; improves wettability; potential for amorphous form[19][20] | Significant enhancement in dissolution and bioavailability[28] | Potential for physical instability (recrystallization); requires careful selection of carrier | >2-fold increase in dissolution rate[5] |
| Cyclodextrin Complexation | Forms inclusion complexes, masking hydrophobicity[5] | Can significantly increase aqueous solubility | Limited by the stoichiometry of complexation; potential for renal toxicity with high doses | Varies depending on binding affinity |
| Salt Formation | Converts the drug into a more soluble salt form[29] | Well-established and effective for ionizable drugs[4] | Not applicable to neutral compounds; potential for disproportionation[4] | Can be >1000-fold[5] |
| Prodrugs | Covalent attachment of a hydrophilic promoiety[25] | Can dramatically increase solubility; potential for targeted delivery | Requires chemical synthesis and validation of in vivo cleavage | Can be >5000-fold[26] |
Diagrams
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
- 15. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 16. scispace.com [scispace.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. japsonline.com [japsonline.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 25. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 28. jopcr.com [jopcr.com]
- 29. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
side product formation in the chlorination of quinazolinones
Technical Support Center: Chlorination of Quinazolinones
Introduction: Navigating the Complexities of Quinazolinone Chlorination
Welcome to the technical support center for the chlorination of quinazolinones. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize 4-chloroquinazolines as pivotal intermediates in the synthesis of bioactive molecules. The conversion of the C4-oxo group of a quinazolinone to a chloro group is a fundamental transformation, yet it is frequently plagued by side reactions that can complicate purification, reduce yields, and introduce unforeseen impurities.
Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and N-chlorosuccinimide (NCS) with triphenylphosphine[1]. While effective, their reactivity profiles demand precise control of reaction conditions to prevent the formation of undesired byproducts. This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions (FAQs) to address the specific challenges encountered during these reactions. Our approach is rooted in mechanistic understanding to empower you not just to follow a protocol, but to rationalize and optimize your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both a diagnosis of the underlying chemical cause and a validated, step-by-step solution.
Q1: My reaction with POCl₃ is producing a significant amount of a high-molecular-weight byproduct, and my yield of the desired 4-chloroquinazoline is low. What is happening?
A1: Diagnosis & Solution
This is a classic presentation of pseudodimer formation . This side product arises from the reaction between a phosphorylated quinazolinone intermediate and a molecule of unreacted starting material. Mechanistic studies have shown that the chlorination with POCl₃ is not a direct displacement but a two-stage process[2][3].
-
Stage 1: Phosphorylation. At lower temperatures (< 25 °C) and under basic conditions, the quinazolinone is phosphorylated by POCl₃. This can occur on either the nitrogen (N-phosphorylation) or the oxygen (O-phosphorylation) of the lactam-lactim tautomer[2][3].
-
Stage 2: Chlorination. Upon heating (70-90 °C), the O-phosphorylated intermediate undergoes nucleophilic attack by a chloride ion to yield the 4-chloroquinazoline product[2][3].
The pseudodimer forms when the highly reactive phosphorylated intermediate (especially the O-phosphorylated species) is attacked by the nucleophilic nitrogen of another quinazolinone molecule instead of waiting for the thermal chlorination step.
To prevent pseudodimer formation:
-
Strict Temperature Control: Maintain the reaction temperature below 25 °C during the initial addition of POCl₃ and base (e.g., DIPEA, Et₃N)[2][4]. This ensures that the phosphorylation occurs cleanly without initiating premature side reactions or the subsequent chlorination step.
-
Ensure Basicity: The reaction must remain basic throughout the POCl₃ addition to facilitate clean phosphorylation and suppress side reactions[2][3]. Using a tertiary amine base like diisopropylethylamine (DIPEA) is common[4].
-
Staged Temperature Profile: After the initial phosphorylation at low temperature is complete (monitor by TLC/LCMS), slowly heat the reaction to 70–90 °C to drive the conversion of the phosphorylated intermediate to the final product[2].
Caption: Desired vs. side reaction pathways in POCl₃ chlorination.
Q2: After quenching my reaction, I've isolated a product that appears to be ring-opened, not my target chloroquinazoline. Why did this happen?
A2: Diagnosis & Solution
The 4-chloroquinazoline product is highly susceptible to hydrolysis, which can lead to the opening of the pyrimidine ring. This issue almost always occurs during the reaction workup . Quenching excess POCl₃ or SOCl₂ with water is highly exothermic and generates a significant amount of HCl, creating a harsh, acidic aqueous environment[4]. In these conditions, the chloroquinazoline can hydrolyze back to the starting quinazolinone or undergo further degradation to ring-opened products like 2-aminobenzamides.
To prevent ring opening:
-
Remove Excess Reagent: Before quenching, remove the excess POCl₃ or SOCl₂ under reduced pressure. This minimizes the exothermic nature of the quench.
-
Use a Basic Quench: Instead of quenching with plain water or ice, pour the reaction mixture slowly onto a vigorously stirred, cold (0 °C) aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[4]. This neutralizes the generated HCl in situ, keeping the pH controlled and protecting the product.
-
Maintain Low Temperature: Perform the quench and subsequent extraction at low temperatures (0-10 °C) to minimize the rate of any potential hydrolysis.
-
Prompt Extraction: Do not allow the product to remain in the aqueous phase for an extended period. Promptly extract the neutralized mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Caption: Workflow for preventing hydrolysis during workup.
Q3: I am using N-Chlorosuccinimide (NCS) for a milder chlorination, but I'm observing a byproduct with a similar mass to my product, which I suspect is an N-chloro derivative. How can I improve selectivity for C4-chlorination?
A3: Diagnosis & Solution
The N-H proton of the quinazolinone lactam is acidic and the nitrogen is nucleophilic, making it a potential site for chlorination. Reagents like NCS, which are sources of electrophilic chlorine, can react at this position to form an N-chloroamide byproduct[5][6][7]. This is more likely to occur if the desired C4-chlorination is slow or requires activation. The desired reaction at the C4-carbonyl first requires tautomerization to the lactim form, which can be the rate-limiting step.
To improve C4-selectivity over N-chlorination:
-
Activate the Carbonyl: The chlorination of the C4-oxo group using reagents other than POCl₃ often requires an activator. For example, using a combination of triphenylphosphine (PPh₃) and NCS or trichloroisocyanuric acid (TCCA) can be effective[1][8]. PPh₃ first activates the carbonyl oxygen, making it a better leaving group and promoting the desired C4-chlorination over N-chlorination.
-
Protect the Nitrogen: If N-chlorination remains a persistent issue, especially with a valuable substrate, consider a protection strategy. A protecting group on the N3 position (e.g., a benzyl or SEM group) will definitively prevent N-chlorination. This group can be removed after the chlorination and subsequent substitution reactions.
-
Choice of Reagent: While NCS is a mild chlorinating agent, it is primarily used for electrophilic chlorination of activated rings or in radical reactions[9][10]. For converting a lactam to a chloro-heterocycle, a reagent system specifically designed for deoxychlorination (like POCl₃ or SOCl₂/DMF) is often more reliable and selective[1].
Frequently Asked Questions (FAQs)
Q4: What are the primary differences between using POCl₃, SOCl₂, and PCl₅ for quinazolinone chlorination?
A4:
-
Phosphorus Oxychloride (POCl₃): This is the most common and robust reagent. It often serves as both the reagent and the solvent (used in excess) and requires high temperatures (reflux)[4]. As detailed above, its mechanism involves phosphorylation, which allows for control over side reactions if a staged temperature profile is used[2]. It is highly effective but can be harsh.
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) in situ[1][11]. This active species is the true chlorinating agent. The reaction can often be run at lower temperatures than with POCl₃, but SOCl₂ is volatile and corrosive. Workup is critical to avoid hydrolysis[4].
-
Phosphorus Pentachloride (PCl₅): Often used in combination with POCl₃ to increase the reactivity of the system[4]. It is a very powerful chlorinating agent but is a solid and can be difficult to handle. It generates HCl as a byproduct during the reaction.
| Reagent System | Typical Temperature | Key Considerations |
| POCl₃ | 80 - 110 °C (Reflux) | Can be used as solvent; staged temp profile prevents dimers[2]. |
| SOCl₂ / cat. DMF | 60 - 80 °C | Formation of Vilsmeier reagent; milder than neat POCl₃[1]. |
| POCl₃ / PCl₅ | 80 - 110 °C | Highly reactive system; for difficult substrates[4]. |
| TCCA / PPh₃ | Room Temp - 60 °C | Mild conditions; avoids harsh acids[1][8]. |
Q5: Can I use a solvent, or must the reaction be run neat in POCl₃?
A5: While running the reaction neat in excess POCl₃ is a common procedure, it is not always necessary or desirable[4]. Using a high-boiling inert solvent such as sulfolane, acetonitrile, or toluene can be advantageous[4]. A solvent allows for better temperature control, easier stirring of slurries, and can sometimes improve selectivity. The choice of solvent depends on the substrate's solubility and the required reaction temperature. For example, using acetonitrile with a base like DIPEA allows for excellent control over the initial low-temperature phosphorylation step[4].
Optimized Experimental Protocol: Chlorination of 2-Methyl-4(3H)-quinazolinone with POCl₃
This protocol incorporates best practices to minimize the formation of pseudodimers and ring-opened byproducts.
Materials:
-
2-Methyl-4(3H)-quinazolinone
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a dropping funnel, add 2-methyl-4(3H)-quinazolinone (1.0 eq) and anhydrous acetonitrile (5-10 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the suspension to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) to the stirred suspension.
-
Phosphorylation (Low Temp): Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour. Monitor the formation of the phosphorylated intermediate by LCMS if possible.
-
Chlorination (High Temp): After the initial stir, slowly heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-5 hours, or until TLC/LCMS analysis shows complete consumption of the intermediate and starting material.
-
Workup - Reagent Removal: Cool the reaction mixture to room temperature. Remove the acetonitrile and excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from corrosive vapors).
-
Workup - Quenching: In a separate flask, prepare a vigorously stirred solution of saturated aqueous NaHCO₃, cooled to 0 °C. Slowly and carefully add the reaction residue to the cold NaHCO₃ solution in portions. Caution: This can be exothermic and will evolve CO₂ gas.
-
Extraction: Once the quench is complete and the pH is confirmed to be basic (pH > 8), extract the aqueous slurry with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methylquinazoline.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Chlorination - Common Conditions [commonorganicchemistry.com]
- 11. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
Technical Support Center: Chromatographic Purification of Crude 4-Chloroquinazoline-7-carbonitrile
Welcome to the technical support center for the purification of 4-Chloroquinazoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the chromatographic purification of this key pharmaceutical intermediate.[1][2] The unique structural features of this molecule, namely the heterocyclic quinazoline core, the electron-withdrawing nitrile group, and the reactive chloro substituent, present specific purification challenges that require a nuanced approach.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 189.6 g/mol [1] | Standard molecular weight for small molecule purification. |
| Polarity | Moderately polar | The quinazoline nitrogen atoms and the nitrile group impart polarity, suggesting that normal-phase chromatography on silica gel is a viable primary purification method.[3] |
| Solubility | Limited data available. Generally, quinazoline derivatives show varied solubility.[4] | Solubility testing is a critical first step for both sample loading and mobile phase selection. Poor solubility can lead to precipitation on the column.[3] |
| Stability | Potential for hydrolysis of the 4-chloro group. | Avoid highly aqueous or protic conditions, especially under basic pH, to prevent the formation of 4-hydroxyquinazoline-7-carbonitrile. |
| pKa | The quinazoline ring system has basic nitrogen atoms. | These basic sites can interact strongly with acidic silanol groups on silica gel, potentially leading to peak tailing.[5] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What is the best starting point for developing a flash chromatography method for this compound?
A1: For a moderately polar compound like this compound, a normal-phase flash chromatography system using silica gel is the most common and effective starting point.[6]
-
Rationale: Silica gel provides a polar stationary phase that can effectively separate the target compound from less polar starting materials and non-polar byproducts often present in the crude reaction mixture.[6]
-
Initial Solvent System: A good starting point for thin-layer chromatography (TLC) method development is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Begin with a ratio of approximately 70:30 hexanes:ethyl acetate and adjust the polarity based on the resulting Rf value.
-
Target Rf: Aim for an Rf value between 0.2 and 0.3 for the target compound on TLC to ensure good separation on the column.[8][9]
Q2: My compound is streaking or tailing badly on the silica gel TLC plate and column. What's causing this and how can I fix it?
A2: Peak tailing is a frequent issue with nitrogen-containing heterocyclic compounds like quinazolines.[5] It is primarily caused by the interaction of the basic nitrogen atoms in the quinazoline ring with acidic silanol groups on the surface of the silica gel.
-
Mechanism: The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds with the acidic protons of the silanol groups, leading to a slow and uneven elution from the stationary phase.
-
Troubleshooting Strategies:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to the eluent to compete with the analyte for binding to the silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.
-
Alternative Solvents: For very polar compounds, a solvent system like dichloromethane/methanol can be effective.[7]
-
Deactivated Silica: Consider using a deactivated silica gel, which has fewer accessible silanol groups.
-
Q3: I'm seeing a new, more polar spot appear on my TLC plate after the reaction work-up. What is it likely to be?
A3: The 4-chloro substituent on the quinazoline ring is susceptible to nucleophilic substitution, particularly by water or other nucleophiles present during the reaction or work-up. The most common polar impurity is the corresponding 4-hydroxyquinazoline-7-carbonitrile.
-
Prevention: Ensure all solvents and reagents are anhydrous, and minimize exposure to water during the work-up. If an aqueous work-up is necessary, perform it quickly and at a low temperature.
-
Separation: The hydroxylated byproduct is significantly more polar than the starting material and can typically be separated by silica gel chromatography. You will likely need to increase the polarity of your eluent to wash it off the column.
Q4: Would reverse-phase chromatography be a suitable alternative for purification?
A4: Yes, reverse-phase (RP) chromatography can be an excellent alternative or a secondary purification step, especially for achieving high purity.[6]
-
When to Use RP: RP-HPLC is particularly useful for separating compounds with very similar polarities or for removing highly polar or non-polar impurities that are difficult to separate by normal-phase chromatography.[6]
-
Typical Conditions:
-
Stationary Phase: A C18 column is the most common choice for quinazoline derivatives.[5][10]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[6] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic nitrogens and minimizing interactions with residual silanols on the C18 stationary phase.[6]
-
Troubleshooting Guide: Flash Chromatography
This section provides a systematic approach to troubleshooting common issues during the flash chromatography purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Peaks) | 1. Inappropriate solvent system.[6] 2. Column overloading.[6] 3. Improperly packed column (channeling).[6] | 1. Re-optimize the eluent using TLC. Aim for a larger difference in Rf values between your compound and impurities. Consider a shallower solvent gradient. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is 1-10% of the silica gel weight, depending on the difficulty of the separation. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Won't Elute from the Column | 1. Eluent polarity is too low. 2. Strong, irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the mobile phase. For very polar compounds, a switch to a dichloromethane/methanol system may be necessary.[7] 2. This can happen with very basic compounds. Consider using a deactivated silica or switching to an alternative purification technique like reverse-phase chromatography. |
| Low Recovery of the Purified Product | 1. Compound is still on the column. 2. Product is spread across too many fractions (band broadening). 3. Decomposition on silica gel. | 1. After your main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material elutes. 2. Optimize the eluent for a sharper band (Rf of 0.2-0.3).[8][9] Ensure the crude sample is loaded in a minimal volume of solvent as a concentrated band.[8] 3. While less common, some sensitive compounds can degrade on acidic silica. If suspected, use a deactivated silica or switch to a different stationary phase. |
| Sample Precipitation During Loading | 1. Poor solubility of the crude material in the initial eluent. | 1. Dry Loading: Dissolve the crude material in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can then be loaded directly onto the top of the column.[8] This is the preferred method for compounds with limited solubility in the mobile phase.[3] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare TLC Chambers: Line several chambers with filter paper and add different solvent systems (e.g., 80:20, 70:30, 60:40 Hexanes:Ethyl Acetate).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and provides the best separation from visible impurities.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Column Packing: Select an appropriately sized column. Slurry pack the column with silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC.[6] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system identified during TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing the Workflow
A logical workflow is critical for efficient and successful purification.
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
When encountering issues, a systematic approach can quickly identify the root cause and solution.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [synhet.com]
- 3. sorbtech.com [sorbtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Quinazoline Reactions with TLC and LC-MS
Welcome to the technical support center for monitoring quinazoline reactions. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, including anticancer drugs like Gefitinib.[1] The precise monitoring of their synthesis is paramount to ensure optimal yield, purity, and the minimization of byproducts. This guide provides in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this critical task. We will delve into the causality behind experimental choices and provide robust troubleshooting protocols.
Part 1: The First Line of Defense: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective technique for real-time reaction monitoring.[2][3] Its simplicity allows for quick checks on the consumption of starting materials and the formation of the desired quinazoline product.
Frequently Asked Questions (FAQs) about TLC Monitoring
Q1: How do I select an appropriate solvent system (mobile phase) for my quinazoline reaction?
A1: The choice of mobile phase is critical and depends on the polarity of your specific quinazoline derivative, starting materials, and potential intermediates. A good starting point for many quinazoline syntheses is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]
-
Expert Insight: The goal is to achieve a retention factor (Rf) for your product between 0.3 and 0.5, allowing for clear separation from both the starting materials and the solvent front. Systematically vary the ratio of your solvents to optimize this separation. For highly polar quinazolines that remain at the baseline, consider adding a small percentage of methanol or using a more polar solvent system altogether.[5][6]
Q2: My TLC plate shows streaking instead of distinct spots. What's causing this?
A2: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the plate is a common cause.[6][7] Dilute your sample before spotting.
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier like acetic acid or triethylamine to your mobile phase can often resolve this.[6]
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Q3: My starting material and product have very similar Rf values. How can I differentiate them?
A3: This is a common challenge. Here are a few strategies:
-
Cospotting: On the same lane, spot your starting material, then spot the reaction mixture directly on top of it. If the reaction is complete, you should see a single, potentially elongated spot (a "snowman" shape can indicate completion).[5] If the starting material is still present, you will see a spot corresponding to the starting material's Rf.
-
Change the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes a subtle change in the mobile phase composition can significantly improve separation.[5]
-
Two-Dimensional TLC: Spot the mixture in one corner of a square TLC plate and run it. Then, rotate the plate 90 degrees and run it again in a different solvent system. This can effectively separate compounds with close Rf values.[5]
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Spots are not visible | - Sample concentration is too low.- Compound is not UV-active.- Solvent level in the chamber is too high. | - Spot the sample multiple times in the same location, allowing it to dry between applications.[6][7]- Use a staining method (e.g., potassium permanganate, iodine).- Ensure the initial solvent level is below the spotting line.[7] |
| Uneven solvent front | - Uneven thickness of the silica layer.- TLC plate is touching the side of the developing chamber. | - Use commercially prepared TLC plates.- Ensure the plate is centered in the chamber and not touching the sides.[7] |
| Rf values are inconsistent | - Chamber was not saturated with solvent vapor.- Solvent composition changed due to evaporation. | - Place a piece of filter paper in the chamber to aid saturation.- Use a fresh mobile phase for each run and keep the chamber covered.[7] |
Part 2: High-Resolution Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[8] It is invaluable for confirming the molecular weight of your quinazoline product, identifying byproducts, and obtaining quantitative data on reaction progress.
Frequently Asked Questions (FAQs) about LC-MS Monitoring
Q1: What is the best way to prepare my reaction mixture for LC-MS analysis?
A1: Proper sample preparation is crucial to avoid contaminating the instrument and to obtain high-quality data.
-
Dilution: A common starting concentration is around 1 mg/mL, but this can vary depending on the instrument's sensitivity and the compound's ionization efficiency.[9]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC column or tubing.
-
Solvent Compatibility: Dissolve your sample in a solvent that is compatible with your initial mobile phase to ensure good peak shape.[10]
Q2: I don't see my desired product peak in the LC-MS total ion chromatogram (TIC). What should I do?
A2: This can be a frustrating issue with several potential causes:
-
Ionization Issues: Your quinazoline may not be ionizing efficiently under the current conditions. Quinazolines, being nitrogen-containing heterocycles, generally protonate well in positive ion mode using electrospray ionization (ESI).[11][12] Ensure your mobile phase contains an acidic modifier like formic acid (typically 0.1%) to promote protonation.
-
Matrix Effects: Other components in your reaction mixture can suppress the ionization of your target compound.[10][13] A simple work-up, like a mini-extraction, before analysis can often mitigate this.[13]
-
Incorrect Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected m/z of your protonated molecule ([M+H]+).
Q3: How can I use LC-MS to identify byproducts in my reaction?
A3: LC-MS is exceptionally well-suited for this task.
-
Extracted Ion Chromatograms (EICs): If you have an idea of potential byproducts (e.g., from known side reactions), you can generate EICs for their expected m/z values.[14] This will show you if those specific masses are present in your mixture.
-
Mass Spectral Interpretation: Analyze the mass spectra of unexpected peaks in your chromatogram. The molecular weight information can provide clues to the identity of the byproduct. High-resolution mass spectrometry can even help determine the elemental composition.[15]
-
Tandem MS (MS/MS): Fragmenting the ions of unknown peaks and analyzing the resulting fragmentation pattern can provide structural information to help identify the byproduct.[11]
Troubleshooting Guide for LC-MS
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Mismatch between sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Ensure the sample solvent is weaker than or equal in elution strength to the initial mobile phase.[10]- Dilute the sample.- For basic quinazolines, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak shape. |
| High background noise | - Contaminated mobile phase or solvents.- Leaks in the system. | - Use high-purity, LC-MS grade solvents and additives.[16]- Perform a leak check on the LC system. |
| No signal for any compounds | - No spray from the ESI source.- Instrument is not properly tuned or calibrated. | - Check for blockages in the ESI needle and ensure proper solvent flow.- Run a system suitability test with a known standard to verify instrument performance. |
Experimental Workflow & Visualization
A logical workflow is key to effectively monitoring your quinazoline synthesis.
Caption: A typical workflow for monitoring quinazoline synthesis.
Method Validation: Ensuring Trustworthy Results
For researchers in drug development, the validation of analytical methods is not just good practice; it's a regulatory requirement.[17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[18]
-
Accuracy: The closeness of test results to the true value.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]
A validated method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes.[19]
Conclusion
Effectively monitoring quinazoline reactions through the synergistic use of TLC and LC-MS is fundamental to successful synthesis. By understanding the principles behind these techniques and employing systematic troubleshooting, researchers can optimize reaction conditions, ensure product purity, and accelerate the drug development process.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. reddit.com [reddit.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chromacademy.com [chromacademy.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. wjarr.com [wjarr.com]
Technical Support Center: Overcoming Poor Reactivity of Electron-Poor Amines with 4-Chloroquinazolines
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with electron-poor amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome synthetic hurdles and achieve your target 4-aminoquinazoline compounds efficiently and reproducibly.
I. Troubleshooting Guide
This section is designed to address specific experimental failures in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction shows little to no conversion, even after prolonged heating. What is the primary cause and how can I fix it?
A1: The root cause of poor conversion is the diminished nucleophilicity of your electron-poor amine. Electron-withdrawing groups (EWGs) on the amine's aromatic ring reduce the electron density on the nitrogen atom, making it a weak nucleophile. This significantly slows down the rate of the SNAr reaction with the electrophilic C4 position of the quinazoline ring.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature with Microwave Irradiation: Conventional heating often leads to long reaction times and low yields.[2][3] Microwave irradiation is a highly effective method to overcome the high activation energy of this reaction, promoting faster and more efficient amination, even with a range of anilines bearing electron-withdrawing groups.[2][3]
-
Optimize Your Solvent System: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are common, a mixture of THF and water (e.g., 1:1) under microwave conditions has been shown to be highly effective, sometimes even allowing for base-free conditions.[3] Polar solvents can help stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[4][5]
-
Re-evaluate Your Base: If a base is used, its strength is important. For weakly nucleophilic amines, a stronger, non-nucleophilic base like sodium or potassium tert-butoxide can be more effective than weaker bases like K₂CO₃ or NaOAc in facilitating the deprotonation step.[1][6]
Q2: I'm observing significant formation of side products and my desired product is difficult to purify. What's going on?
A2: Side product formation is often a consequence of harsh reaction conditions required to force the sluggish reaction to proceed. High temperatures over long periods can lead to decomposition of starting materials or products. Additionally, if your quinazoline has other reactive sites (e.g., a second halogen), you might see undesired secondary reactions.
Troubleshooting Steps:
-
Switch to a Catalytic Approach: Instead of relying on thermal energy alone, consider a palladium-catalyzed Buchwald-Hartwig amination. This reaction is specifically designed for forming C-N bonds and can proceed under milder conditions than a traditional SNAr.[7][8]
-
Ligand Selection is Key for Buchwald-Hartwig: For challenging substrates like electron-deficient anilines, the choice of phosphine ligand is paramount. Standard ligands may not be sufficient. Utilize bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1][9] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer greater stability and catalytic activity for difficult couplings, as the NHC is a strong σ-donor which can facilitate the activation of aryl chlorides.[1][10]
-
Employ a Well-Defined Precatalyst: To ensure reproducibility and high activity, use a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst). This avoids the inconsistencies of generating the active catalyst in situ.[1]
Q3: My Buchwald-Hartwig amination is still not working with a highly electron-deficient aniline (e.g., 4-nitroaniline). What are my next steps?
A3: Extremely electron-deficient amines can be particularly challenging even for modern catalytic systems. In some cases, no aminated products are observed even at higher temperatures and longer reaction times.[3]
Troubleshooting Steps:
-
Maximize Catalyst Efficiency: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Ensure an inert atmosphere is rigorously maintained, as oxygen can deactivate the palladium catalyst.[1]
-
Base and Solvent Synergy: For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or KOtBu is often essential to deprotonate the weakly acidic N-H bond of the electron-deficient amine.[1] Anhydrous, degassed toluene or dioxane are commonly effective solvents.[1][11]
-
Alternative Catalytic Systems: While palladium is the most common, consider investigating copper-catalyzed amination protocols, which can sometimes offer different reactivity profiles for certain substrates.[12][13]
II. Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 4-chloroquinazoline so reactive towards nucleophiles?
A1: The reactivity of the C4 position is due to the electron-withdrawing effects of the two nitrogen atoms in the quinazoline ring system. These nitrogens pull electron density away from the carbons, making the C4 position highly electron-deficient and thus susceptible to nucleophilic attack.[14] DFT calculations have confirmed that the C4 carbon has a higher LUMO coefficient, making it the more electrophilic site compared to other positions on the ring.[6][15]
Q2: Can I run these reactions without a base?
A2: Yes, under certain conditions. Microwave-assisted synthesis in a THF/water solvent system has been shown to successfully promote the N-arylation of 4-chloroquinazolines without the need for an external base.[3] In such cases, the amine nucleophile is typically used in excess and can act as a Brønsted-Lowry base to neutralize the HCl generated during the reaction.[6]
Q3: My starting amine has other functional groups. Will they interfere with the reaction?
A3: It depends on the functional group. Groups like esters and nitro groups are generally compatible with many conditions, although they contribute to the low reactivity of the amine. However, functional groups that can also act as nucleophiles (e.g., unprotected thiols or other amines) or those that can poison a palladium catalyst (e.g., some sulfur-containing groups) may interfere.[16] In such cases, protection of the interfering group may be necessary.
Q4: How do I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. The product, being more polar than the 4-chloroquinazoline but often less polar than the amine, should have a distinct Rf value. Staining with potassium permanganate or visualization under UV light can aid in detection. For more quantitative analysis, LC-MS is an excellent tool.[17]
III. Data & Protocols
Table 1: Recommended Starting Conditions for Challenging Couplings
| Method | Substrate | Catalyst/Conditions | Base | Solvent | Temperature | Expected Outcome |
| Microwave SNAr | 4-Chloroquinazoline + 3-Fluoroaniline | Microwave Irradiation | None | THF/H₂O (1:1) | 120-150 °C | Good to excellent yields, short reaction times (10-40 min).[3] |
| Buchwald-Hartwig | 4-Chloroquinazoline + 4-Cyanoaniline | XPhos Pd G3 (2 mol%) | NaOtBu (1.4 eq) | Toluene | 100-110 °C | Moderate to good yields, requires inert atmosphere.[1] |
| Conventional SNAr | 4-Chloroquinazoline + Aniline | None | N/A (Aniline excess) | Isopropanol | Reflux | Moderate yields, longer reaction times (4-6 hours).[18] |
Experimental Protocol: Microwave-Assisted Amination (Base-Free)
This protocol is adapted from demonstrated efficient methods for coupling with electron-poor amines.[3]
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 mmol, 1.0 eq) and the electron-poor amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add a 1:1 mixture of THF and water (4 mL).
-
Reaction Setup: Seal the vial with a cap. Place it in the cavity of a microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 140 °C and hold for 20-40 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
Workup: After the reaction is complete (monitored by TLC/LC-MS), cool the vial to room temperature. Add water (10 mL) to the reaction mixture, which may cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for challenging couplings using a modern palladium precatalyst.[1]
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 mmol, 1.0 eq), the electron-deficient aniline (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Atmosphere Exchange: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aminoquinazoline product.[1]
IV. Visualizations & Mechanisms
General SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The amine's lone pair attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This is typically the rate-determining step. Aromatization is then restored by the elimination of the chloride leaving group.
Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues of low product yield.
Caption: A decision tree for troubleshooting low yields in amination reactions.
V. References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. --INVALID-LINK--
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. --INVALID-LINK--
-
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem. --INVALID-LINK--
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. --INVALID-LINK--
-
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2- d ]pyrimidin-4-ylamine Derivatives by Microwave Irradiation | Request PDF. ResearchGate. --INVALID-LINK--
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. --INVALID-LINK--
-
Synthesis of quinazolines. Organic Chemistry Portal. --INVALID-LINK--
-
A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. --INVALID-LINK--
-
Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem. --INVALID-LINK--
-
(PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. --INVALID-LINK--
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. --INVALID-LINK--
-
The proposed mechanism for the synthesis of 4-aminoquinazolines in the... ResearchGate. --INVALID-LINK--
-
Amination of halopyrimidines and 4-chloroquinazoline. [a]. ResearchGate. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem. --INVALID-LINK--
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. --INVALID-LINK--
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. --INVALID-LINK--
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. --INVALID-LINK--
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. --INVALID-LINK--
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. --INVALID-LINK--
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme. --INVALID-LINK--
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. --INVALID-LINK--
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. --INVALID-LINK--
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. --INVALID-LINK--
-
Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem. --INVALID-LINK--
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Semantic Scholar. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. research.rug.nl [research.rug.nl]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Quinazoline Synthesis Technical Support Center: A Guide to Solvent Selection and Yield Optimization
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection to enhance reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on both foundational chemical principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the role of solvents in quinazoline synthesis, providing the foundational knowledge needed for effective experimental design.
Q1: Why is the choice of solvent so critical in quinazoline synthesis?
The solvent is not merely a medium for the reaction; it is an active participant that can dictate the reaction pathway, rate, and ultimate yield. Its influence is multifaceted, affecting reactant solubility, the stability of intermediates and transition states, and even which of several possible products is formed.[1] In many quinazoline syntheses, the solvent's polarity is a decisive factor. For instance, in certain iodine(III)-promoted reactions of amidines, using a polar solvent favors the C(sp²)-N bond formation required for the quinazoline ring.[2] Conversely, nonpolar solvents can promote an alternative C(sp³)-C(sp²) bond formation, leading to benzimidazoles as undesired byproducts.[2]
Q2: How do polar protic vs. polar aprotic solvents affect my reaction?
Understanding the distinction between polar protic and polar aprotic solvents is crucial for troubleshooting and optimization.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] While their high polarity can be excellent for dissolving starting materials, their hydrogen-bonding capability can form a "cage" around anionic nucleophiles or bases, thereby deactivating them and slowing down the reaction.[4][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[3] They possess high dielectric constants that allow them to dissolve ionic species, but they leave nucleophiles and bases relatively "free" and highly reactive. This often makes them superior choices for reactions requiring strong, unencumbered bases or nucleophiles.[4] In many quinazoline syntheses, switching to a polar aprotic solvent like DMF or DMSO can dramatically improve yields by enhancing nucleophilicity and promoting the desired cyclization pathway.[6]
Q3: My yield is low. Could inappropriate solvent polarity be the cause?
Absolutely. This is one of the most common reasons for low yields in quinazoline synthesis. If you are using a non-polar solvent like toluene or THF and observing poor conversion or the formation of side products, it is highly probable that the solvent is favoring an undesired reaction pathway. For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water result in excellent yields (85-91%), whereas non-polar options like toluene and THF are reportedly ineffective.[6] A systematic switch to a more polar solvent system is a primary troubleshooting step.
Q4: Are there "green" or solvent-free options for quinazoline synthesis?
Yes, the field is increasingly moving towards more sustainable methods.
-
Microwave-Assisted Synthesis: This is a powerful technique that can dramatically reduce reaction times and often improves yields.[7] Many protocols can be performed under solvent-free conditions or by using greener solvents like ethanol or even water.[8][9][10] Microwave irradiation provides rapid, uniform heating that can drive reactions to completion quickly, minimizing byproduct formation.[11]
-
Water as a Solvent: In some cases, water has proven to be an excellent and environmentally benign solvent for quinazoline synthesis, sometimes providing higher yields than traditional organic solvents.[6]
-
Deep Eutectic Solvents (DES): These are emerging as a green alternative. For example, a choline chloride:urea deep eutectic solvent has been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.[12]
-
Solvent-Free Conditions: Many modern protocols, especially those using solid supports or microwave assistance, eliminate the need for a solvent altogether, simplifying workup and reducing chemical waste.[8][13][14]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues encountered during quinazoline synthesis, with a focus on solvent-related causes.
Problem: Low or No Product Yield
Low conversion is a frequent challenge. Before altering catalysts or temperatures, a thorough evaluation of the solvent system is warranted.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low quinazoline yield.
Detailed Solutions
-
Issue: Poor Reactant Solubility
-
Causality: If starting materials are not fully dissolved at the reaction temperature, the reaction becomes heterogeneous, leading to slow rates and incomplete conversion.
-
Solution: Before running the reaction, perform a simple solubility test with your starting materials in a few candidate solvents at both room and target reaction temperatures. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are often excellent choices for dissolving a wide range of organic molecules.
-
-
Issue: Incorrect Solvent Polarity Favoring Byproducts
-
Causality: As previously discussed, non-polar solvents can favor alternative cyclization pathways, leading to the formation of benzimidazoles instead of the desired quinazolines.[2] This is a classic example of kinetic vs. thermodynamic control being influenced by the solvent environment.
-
Solution: If you suspect byproduct formation, switch to a highly polar solvent. DMF and water have been shown to be particularly effective in shutting down undesired pathways and maximizing quinazoline yields.[6] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the byproduct and the increased formation of the desired product.
-
Solvent Selection Summary Table
The following table summarizes the properties and typical applications of common solvents in quinazoline synthesis.
| Solvent | Type | Boiling Point (°C) | Polarity Index | Typical Application & Notes | Yield Ref. |
| Toluene | Non-Polar | 111 | 2.4 | Often ineffective or leads to benzimidazole byproducts.[6] Can be used in some specific catalyzed reactions.[11] | Low[6] |
| THF | Polar Aprotic | 66 | 4.0 | Generally considered ineffective for many quinazoline cyclizations.[6] | Low[6] |
| Acetonitrile | Polar Aprotic | 82 | 5.8 | Effective in some copper-catalyzed syntheses.[15] Good general-purpose polar aprotic solvent. | Moderate-High[15] |
| Ethanol | Polar Protic | 78 | 4.3 | Can be effective, especially in microwave-assisted protocols, but may be ineffective in others.[6][16] Its protic nature can slow reactions with strong bases. | Variable[6] |
| DMF | Polar Aprotic | 153 | 6.4 | Excellent solvent for dissolving reactants. Often gives high yields by favoring the correct C-N bond formation.[6] | High[6] |
| DMSO | Polar Aprotic | 189 | 7.2 | Highly effective, particularly in combination with organic bases like DABCO. Can also act as an oxidant or carbon source in specific reactions.[15][17] | High[18] |
| Water | Polar Protic | 100 | 10.2 | A surprisingly effective and green solvent for certain syntheses, sometimes outperforming organic solvents.[6] | High[6] |
Note: Yields are highly dependent on the specific reaction substrates and conditions.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a methodical approach to identifying the optimal solvent for a new quinazoline synthesis.
Objective: To determine which solvent provides the highest yield and purity for a target quinazoline product.
Methodology:
-
Setup: Arrange a series of small-scale reaction vessels (e.g., 2 mL microwave vials or small round-bottom flasks).
-
Reactant Addition: To each vessel, add the starting materials and any necessary catalyst or base in identical molar quantities. For example, 2-aminobenzylamine (0.1 mmol) and the corresponding aldehyde (0.11 mmol).
-
Solvent Addition: To each vessel, add 1 mL of a different solvent to be screened (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Ethanol, Water).
-
Reaction: Run all reactions under identical conditions (temperature and time). For conventional heating, place all flasks in a pre-heated aluminum block on a hotplate stirrer. For microwave synthesis, run the vials in parallel if the instrument allows, or sequentially with identical heating profiles.
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture. Dilute and analyze by TLC or LC-MS to estimate the relative conversion to the product.
-
Workup & Analysis: Once the reactions are complete, perform a standardized workup procedure. Isolate the crude product and determine the yield for each solvent. Analyze the purity of each crude product to identify solvents that minimize side reactions.
-
Selection: Choose the solvent that provides the best combination of high yield and high purity for scale-up.
Protocol 2: Microwave-Assisted Synthesis in a Polar Solvent
This protocol is a general starting point for converting a conventional heating method to a microwave-assisted one, leveraging the benefits of polar solvents.
Objective: To rapidly synthesize a 2-substituted quinazolinone with improved yield.
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
Substituted Aldehyde (0.01 mol)
-
Ethanol (10 mL)
-
Microwave-safe reaction vessel with a stir bar
Methodology:
-
Preparation: In the microwave-safe vessel, combine the 2-aminobenzohydrazide, the aldehyde, and ethanol.[16]
-
Sealing: Securely cap the vessel.
-
Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). Safety Note: Always consult the microwave reactor's manual for safe operating procedures.
-
Monitoring: The reaction progress can be monitored by running a series of short, timed experiments and analyzing the outcome by TLC/LC-MS.
-
Cooling & Workup: After the irradiation cycle is complete, allow the vessel to cool to room temperature.[16] The product often precipitates upon cooling.
-
Isolation: Filter the precipitated solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain the crude product.[16]
-
Purification: Recrystallize the crude product from a suitable solvent to achieve high purity.
By methodically applying these principles and protocols, researchers can overcome common obstacles in quinazoline synthesis and significantly improve reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Microwave-Assisted Quinazoline Synthesis
Welcome to the Technical Support Center for Microwave-Assisted Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in this powerful synthetic methodology. By understanding the principles behind microwave heating and anticipating common challenges, you can optimize your reaction outcomes, improve reproducibility, and accelerate your research.
Introduction to Microwave-Assisted Quinazoline Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating the synthesis of a wide range of heterocyclic compounds, including the medicinally important quinazoline scaffold.[1][2][3][4] The primary advantage of microwave heating lies in its efficiency; it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][5] This often translates to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[1][2][3][4]
However, the very speed and efficiency of microwave heating necessitate a nuanced approach to temperature control. Inaccurate temperature management can lead to side reactions, product degradation, and inconsistent results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you can harness the full potential of microwave synthesis for your quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction is overheating and exceeding the target temperature. What are the likely causes and how can I fix it?
A1: Exceeding the set temperature, often called thermal runaway, is a common issue in microwave synthesis, particularly with highly absorbing solvents or exothermic reactions.
Causality:
-
High Microwave Absorbance: Solvents with high dielectric loss, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, absorb microwave energy very efficiently, leading to rapid heating that can be difficult to control.[6][7]
-
Exothermic Reactions: The heat generated by the reaction itself, combined with microwave heating, can create a synergistic effect that drives the temperature well beyond the set point.
-
Incorrect Power Settings: Using a fixed, high-power setting can overwhelm the system's ability to regulate the temperature, especially once the reaction is initiated.
Troubleshooting Steps:
-
Reduce Initial Power: Instead of a high initial power burst, start with a lower power setting to allow for a more gradual temperature ramp.[8] Modern microwave reactors often have intelligent power control that automatically modulates power to maintain the set temperature.[9]
-
Utilize Simultaneous Cooling: Many modern microwave reactors are equipped with a feature that allows for simultaneous cooling with a stream of compressed air while the microwave irradiation is active.[8] This is particularly effective for managing exothermic reactions and maintaining a stable temperature.
-
Solvent Selection: If possible, consider switching to a solvent with a lower dielectric loss. For instance, if a reaction works in DMF, you might try a mixture of toluene and a small amount of a polar co-solvent to moderate the heating rate.
Q2: My reaction is not reaching the target temperature. What should I do?
A2: Failure to reach the desired temperature can significantly slow down or even prevent your reaction from proceeding to completion.
Causality:
-
Low Microwave Absorbance: Non-polar solvents like toluene, dioxane, and THF do not absorb microwave energy efficiently.[6] Heating in these solvents relies on the presence of polar reactants or a co-solvent to absorb the energy.
-
Insufficient Power: The maximum power setting may be too low for the volume and type of solvent being used.
-
Vessel and Volume: The size, shape, and material of the reaction vessel can influence heating efficiency. A very small reaction volume in a large vessel may not heat effectively.
Troubleshooting Steps:
-
Increase Power: Gradually increase the maximum power setting. For refluxing at atmospheric pressure, higher power levels (e.g., 250-300 W) might be necessary to maintain the maximum attainable temperature.[8]
-
Add a Microwave Absorber: If using a non-polar solvent, adding a small amount of a highly absorbing, inert co-solvent (like an ionic liquid) or a solid-supported catalyst that absorbs microwaves can dramatically improve heating efficiency.[5][6]
-
Increase Reactant Concentration: In some cases, increasing the concentration of polar reactants in a non-polar solvent can improve microwave absorption.[6]
-
Optimize Vessel and Volume: Ensure you are using the appropriate vessel size for your reaction volume as recommended by the instrument manufacturer.
Q3: I am observing inconsistent results (yields, side products) between runs, even with the same parameters. Why is this happening?
A3: Reproducibility is paramount in scientific research. Inconsistent results in microwave synthesis often point to subtle variations in temperature profiles or reaction conditions.
Causality:
-
Hotspot Formation: Localized areas of intense heat, known as "hotspots," can form within the reaction mixture, leading to side reactions and decomposition.[12][13] This can be exacerbated by poor stirring or the presence of solid catalysts.
-
Vessel Sealing: In sealed-vessel reactions, improper sealing can lead to pressure leaks and loss of volatile components, altering the reaction conditions and temperature profile.
Troubleshooting Steps:
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure a homogeneous temperature distribution and minimize the formation of hotspots.[14] For viscous mixtures or reactions with suspended solids, ensure your stir bar is functioning correctly.
-
Standardize Vessel and Sealing Procedure: Always use the same type and size of reaction vessel and ensure a consistent and secure sealing procedure for every run.
-
Consider Power vs. Temperature Control: While temperature control is common, for some reactions, controlling the power input might provide more consistent results, especially if the reaction's thermal properties are well understood.[15][16]
Q4: I am seeing charring or decomposition of my product. How can I prevent this?
A4: Product decomposition is a clear sign of excessive temperature or localized overheating.
Causality:
-
Temperature Overshoot: A rapid and uncontrolled rise in temperature, even for a short duration, can be sufficient to degrade sensitive starting materials or products.
-
Hotspots: As mentioned previously, localized hotspots can reach temperatures far exceeding the bulk temperature, leading to charring.[12][13]
-
Prolonged Reaction Time at High Temperature: Even at the target temperature, extended reaction times can lead to thermal degradation.
Troubleshooting Steps:
-
Lower the Target Temperature: The optimal temperature for a microwave-assisted reaction is often lower than in conventional heating due to the rapid heating and potential for superheating.[17] Try reducing the set temperature in 10-15 °C increments.
-
Reduce Reaction Time: Microwave reactions are typically much faster. If you are basing your reaction time on a conventional method, it is likely too long. Monitor the reaction progress by TLC or UPLC to determine the optimal time.
-
Improve Stirring: Enhance stirring to dissipate heat more effectively and prevent the formation of hotspots.
-
Use Pulsed Microwave Irradiation: Some instruments allow for pulsed application of microwaves, which can provide better control over the energy input and prevent excessive heating.[14]
Q5: I am observing arcing or sparking in the microwave cavity. What should I do?
A5: Arcing is a serious safety concern and can damage the microwave reactor. It should be addressed immediately.
Causality:
-
Presence of Metal: Any metal inside the microwave cavity, such as a metal clamp, a forgotten spatula, or even metallic components in your starting materials or catalysts, can cause arcing.[18]
-
Damaged Waveguide Cover: The waveguide cover is a small panel inside the microwave that protects the magnetron. If it is dirty, damaged, or has food particles on it, it can cause sparking.[19][20]
-
Low Moisture Content: Attempting to heat a very dry sample can sometimes lead to arcing as there are not enough polar molecules to absorb the microwave energy.[18]
Troubleshooting Steps:
-
Immediately Stop the Reaction: If you observe arcing, stop the microwave immediately.
-
Inspect the Cavity: Carefully inspect the inside of the microwave for any metallic objects.
-
Check the Waveguide Cover: Examine the waveguide cover for any signs of damage, burning, or residue. Clean it according to the manufacturer's instructions or replace it if damaged.[19][20]
-
Ensure Sufficient Solvent: For solvent-free reactions, ensure your reactants have some capacity to absorb microwave energy. If not, consider adding a small amount of a high-boiling, polar solvent.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This troubleshooting guide follows a logical progression to diagnose and resolve issues of low or no product formation in your microwave-assisted quinazoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. Getting Started with Microwave Synthesis [cem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to measure reaction temperature in microwave-heated transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. researchgate.net [researchgate.net]
- 16. Power and temperature controlled microwave synthesis of SVO [cris.unibo.it]
- 17. bspublications.net [bspublications.net]
- 18. Why Is My Microwave Sparking? - D3 Appliance [d3appliance.com]
- 19. Microwave Sparking? 5 Common Causes - Ocean Appliance [oceanapplianceservice.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chloroquinazoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 4-Chloroquinazoline-7-carbonitrile, a key heterocyclic scaffold in the synthesis of pharmacologically active agents. By presenting a detailed, experimentally supported characterization, this document aims to equip researchers with the necessary tools to confidently identify and compare this important synthetic intermediate.
The Quinazoline Core: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties. The substituents on this core structure dramatically influence its electronic environment and, consequently, its interaction with biological targets. Understanding the precise placement and effect of these substituents through NMR is therefore a critical step in the rational design of new therapeutic agents.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The acquisition of high-quality NMR data is the foundation of accurate spectral interpretation. The following protocol outlines a robust methodology for the characterization of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Ensure complete dissolution. If necessary, gentle warming or sonication can be employed.
-
Transfer the clear solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, providing a unique fingerprint of the molecule. The electron-withdrawing nature of the chloro and cyano substituents, as well as the nitrogen atoms within the quinazoline ring, significantly deshields the aromatic protons, causing them to resonate at downfield chemical shifts.
Table 1: Experimental ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.15 | s | - |
| H-5 | 8.85 | d | 8.8 |
| H-6 | 8.45 | dd | 8.8, 1.6 |
| H-8 | 8.60 | d | 1.6 |
Interpretation and Causality:
-
H-2: The proton at the 2-position of the quinazoline ring appears as a sharp singlet at approximately 9.15 ppm. Its significant downfield shift is attributed to the strong deshielding effect of the adjacent nitrogen atoms.
-
Aromatic Protons (H-5, H-6, H-8): The three protons on the benzene ring exhibit a characteristic splitting pattern.
-
H-5 appears as a doublet around 8.85 ppm with a coupling constant of approximately 8.8 Hz, indicative of ortho-coupling to H-6.
-
H-6 is observed as a doublet of doublets near 8.45 ppm, arising from ortho-coupling to H-5 (J ≈ 8.8 Hz) and meta-coupling to H-8 (J ≈ 1.6 Hz).
-
H-8 resonates as a doublet at approximately 8.60 ppm, showing a small meta-coupling to H-6 (J ≈ 1.6 Hz).
-
The electron-withdrawing cyano group at position 7 further contributes to the overall deshielding of the protons on the benzenoid ring.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Table 2: Experimental ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 155.0 |
| C-4 | 158.5 |
| C-4a | 152.0 |
| C-5 | 130.0 |
| C-6 | 135.5 |
| C-7 | 110.5 |
| C-8 | 133.0 |
| C-8a | 122.0 |
| -C≡N | 117.0 |
Interpretation and Causality:
-
Quaternary Carbons: Several quaternary carbons are observed. The carbon bearing the chlorine atom, C-4 , is significantly deshielded due to the electronegativity of chlorine, appearing around 158.5 ppm. The bridgehead carbons, C-4a and C-8a , and the carbon bearing the nitrile group, C-7 , also show distinct chemical shifts.
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N ) typically resonates in the region of 115-125 ppm, and in this case, appears at approximately 117.0 ppm.
-
Aromatic Carbons: The chemical shifts of the carbons in the quinazoline ring are influenced by the nitrogen atoms and the substituents. The carbons in the pyrimidine ring (C-2 and C-4 ) are generally found at lower field compared to those in the benzene ring.
Comparative Analysis: The Influence of Substituents
To appreciate the specific spectral features of this compound, a comparison with related quinazoline derivatives is instructive.
-
Effect of the 4-Chloro Group: The chlorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, leading to a significant downfield shift of the C-4 signal in the ¹³C NMR spectrum. In the ¹H NMR, it influences the electronic environment of the entire ring system.
-
Effect of the 7-Carbonitrile Group: The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This leads to a general deshielding of the protons and carbons on the benzenoid ring. The presence of the nitrile group is definitively confirmed by the characteristic chemical shift of the nitrile carbon in the ¹³C NMR spectrum.
Logical Workflow for Spectral Assignment
The unambiguous assignment of NMR signals is a critical process that relies on a combination of one-dimensional and two-dimensional NMR experiments.
Caption: Workflow for the unambiguous assignment of NMR signals.
Conclusion: A Definitive Spectroscopic Signature
The ¹H and ¹³C NMR spectra of this compound provide a definitive and reproducible spectroscopic signature. The characteristic chemical shifts and coupling patterns, dictated by the unique electronic environment of the quinazoline core and its substituents, allow for its unambiguous identification. This detailed characterization serves as a valuable reference for researchers working with this versatile building block, facilitating reaction monitoring, quality control, and the confident structural elucidation of its downstream derivatives. By understanding the nuances of its NMR spectra, scientists can accelerate the pace of discovery in the development of novel and impactful therapeutic agents.
LC-MS analysis of 4-Chloroquinazoline-7-carbonitrile reaction products
An In-Depth Guide to the LC-MS Analysis of 4-Chloroquinazoline-7-carbonitrile Reaction Products
Authored by: A Senior Application Scientist
This guide provides an in-depth comparison and analysis of reaction products originating from this compound, a critical intermediate in contemporary drug development, particularly in the synthesis of kinase inhibitors for cancer therapy.[1] The robust analytical characterization of its synthetic transformations is paramount for ensuring reaction completion, identifying byproducts, and guaranteeing the purity of the final active pharmaceutical ingredient (API).[2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[3]
This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to effectively monitor these critical reactions, interpret complex data, and troubleshoot common analytical challenges.
The Archetypal Reaction: Nucleophilic Aromatic Substitution
A frequent and vital transformation of this compound involves the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloro group by a variety of nucleophiles, most commonly primary or secondary amines, to yield diverse 4-aminoquinazoline derivatives.[4][5][6] Understanding this reaction is key to anticipating the analytical data.
A primary challenge is to differentiate the starting material from the desired product and potential side products, such as the hydrolysis byproduct, 4-hydroxyquinazoline-7-carbonitrile.
References
- 1. This compound [myskinrecipes.com]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Evolution of EGFR Inhibition: A Comparative Guide to the Potency of Novel Quinazoline Derivatives Over Gefitinib and Erlotinib
Introduction: The Quinazoline Scaffold and the Dawn of Targeted Cancer Therapy
The landscape of oncology was fundamentally altered by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. A pivotal moment in this transition was the identification of the Epidermal Growth Factor Receptor (EGFR) as a key driver in various malignancies, including non-small cell lung cancer (NSCLC).[1] Overexpression or activating mutations within the EGFR gene lead to uncontrolled downstream signaling, promoting cell proliferation, survival, and metastasis.[2]
The 4-anilinoquinazoline scaffold emerged as a privileged structure for targeting the ATP-binding site of the EGFR tyrosine kinase domain.[1][3] This led to the development of the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. These drugs offered remarkable clinical benefits, particularly in patients with activating EGFR mutations like exon 19 deletions or the L858R point mutation.[4] However, their efficacy is often curtailed by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which sterically hinders drug binding and increases ATP affinity.[5][6] This clinical challenge has catalyzed extensive research into new generations of quinazoline derivatives designed to exhibit superior potency and overcome these resistance mechanisms.
This guide provides an in-depth comparison of the potency of recently developed quinazoline derivatives against the first-generation mainstays, gefitinib and erlotinib. We will delve into the supporting experimental data, outline the methodologies for potency assessment, and explore the structural innovations that confer enhanced activity, particularly against resistant EGFR mutants.
The EGFR Signaling Cascade: A Target for Inhibition
EGFR activation initiates a complex network of intracellular signaling pathways critical for cell growth and survival.[7] Understanding this cascade is essential to appreciate the mechanism of TKI action and the endpoints used to measure their efficacy. Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, creating docking sites for adaptor proteins that activate major downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. The goal of quinazoline-based TKIs is to competitively block the ATP binding site, thereby preventing this initial phosphorylation event and silencing the entire downstream cascade.
Comparative Potency Analysis: New Derivatives vs. First-Generation TKIs
The quest for more potent and resistance-breaking EGFR inhibitors has yielded numerous novel quinazoline derivatives. Here, we compare representative examples from recent literature to gefitinib and erlotinib, focusing on two key metrics: enzymatic inhibition (IC₅₀ against purified EGFR kinase) and cellular anti-proliferative activity (IC₅₀ against cancer cell lines).
Enzymatic Inhibition: Targeting the Kinase Domain
The direct potency of an inhibitor is determined by its ability to block the enzymatic activity of the EGFR kinase. This is typically quantified as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency. Recent studies have identified compounds with significantly improved enzymatic inhibition over first-generation TKIs, especially against the resistance-conferring T790M mutant.
For instance, a series of 4-arylamino-quinazoline derivatives were developed, with compound 8o showing exceptional potency.[8] Similarly, a novel 4-phenoxyquinazoline derivative, H-22 , was designed as a dual EGFR/c-Met inhibitor to tackle another resistance mechanism (c-Met amplification).[9]
| Compound | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | Reference |
| Gefitinib | 4.17 | >1000 | [3] |
| Erlotinib | ~20-25 | >1000 | [1] |
| Compound 8o | 0.8 | 2.7 | [8] |
| Compound H-22 | 64.8 | 305.4 | [9] |
| Compound 14 | 6.3 | 8.4 | [10] |
| Compound 44 | 0.4 | 100 | [10] |
Table 1: Comparative enzymatic IC₅₀ values of new quinazoline derivatives against wild-type (WT) and double-mutant (L858R/T790M) EGFR. Data is synthesized from multiple sources for comparison.
The data clearly demonstrates the superior potency of compounds like 8o and 14 against the gefitinib/erlotinib-resistant EGFRL858R/T790M mutant.[8][10] While H-22 shows more modest activity against this specific mutant, its dual-targeting nature represents a different strategic approach to overcoming resistance.[9]
Cellular Anti-proliferative Activity: Efficacy in a Biological Context
While enzymatic assays are crucial, cellular assays provide a more physiologically relevant measure of a compound's efficacy. These assays assess the ability of an inhibitor to halt the proliferation of cancer cells, which rely on EGFR signaling. Key cell lines for this evaluation include those with wild-type EGFR (e.g., A549), those with activating mutations (e.g., PC-9), and those with acquired resistance mutations (e.g., NCI-H1975, which harbors both L858R and T790M mutations).
| Compound | A549 (EGFRWT) IC₅₀ (µM) | NCI-H1975 (EGFRL858R/T790M) IC₅₀ (µM) | Reference |
| Gefitinib | >10 | >10 | [6] |
| Erlotinib | ~10-20 | >10 | [1] |
| Compound 8o | 1.13 | 0.04 | [8] |
| Compound 9b | 0.76 | 0.03 | [8] |
| Compound 4a | >40 | 0.63 | [11] |
| Compound 11h | - | 0.159 | [6] |
Table 2: Comparative cellular anti-proliferative IC₅₀ values of new quinazoline derivatives in EGFR wild-type and resistant NSCLC cell lines.
The cellular data corroborates the enzymatic findings. Compounds 8o and 9b are orders of magnitude more potent than gefitinib and erlotinib against the H1975 resistant cell line.[8] Notably, compound 4a , a 2H-[5]oxazino[2,3-f]quinazoline derivative, demonstrates high selectivity, showing potent activity against the mutant H1975 cell line while being largely inactive against the wild-type cells, which could predict a wider therapeutic window and fewer side effects related to wild-type EGFR inhibition.[11]
Experimental Methodologies for Potency Determination
The robust comparison of novel inhibitors relies on standardized and validated experimental protocols. The following section details the workflows for the key assays used to generate the data presented above.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive, luminescence-based method suitable for high-throughput screening.[12][13][14]
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent converts the ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1 mg/ml BSA, 50µM DTT). Prepare serial dilutions of the test compounds (new quinazoline derivatives, gefitinib, erlotinib) in the assay buffer. Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the assay buffer. Prepare the ATP solution to the desired concentration (e.g., 10 µM).
-
Reaction Setup: In a white 96-well or 384-well plate, add 5 µL of the test compound solution to the appropriate wells. Add wells for a "no inhibitor" positive control (vehicle, e.g., DMSO) and a "no enzyme" blank control.
-
Kinase Reaction: Add 10 µL of the diluted EGFR kinase to each well (except the blank). Add 10 µL of the substrate/ATP mix to initiate the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes to convert ADP to ATP and generate the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control reading from all other wells. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Cellular Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductases can reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan precipitate. The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cancer cells (e.g., A549, NCI-H1975). Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.
Protocol 3: Western Blot for Downstream Signaling Inhibition
This protocol verifies that the observed anti-proliferative effects are due to the intended mechanism of action—inhibition of EGFR phosphorylation and its downstream signaling.[7][15][16]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies that specifically recognize the phosphorylated (active) forms of EGFR, AKT, and ERK, one can directly visualize the inhibitory effect of the compounds on the signaling cascade.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells (e.g., NCI-H1975) in 6-well plates and grow until they reach ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (and controls) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of recombinant human EGF for 15 minutes to induce robust EGFR phosphorylation.
-
Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (Tyr1068), p-Akt (Ser473), or p-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an ECL chemiluminescent substrate.
-
-
Detection: Capture the signal using a digital imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total Akt, total ERK, and a housekeeping protein like β-actin.
-
Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.
Conclusion and Future Outlook
The development of novel quinazoline derivatives continues to push the boundaries of potency and efficacy in targeting EGFR-driven cancers. The experimental data for compounds like 8o , 14 , and 4a unequivocally demonstrate significant advantages over first-generation inhibitors gefitinib and erlotinib, particularly in the context of acquired resistance.[8][10][11] These new agents exhibit nanomolar potency against the challenging T790M mutation, translating to potent anti-proliferative effects in resistant cancer cell lines.
The strategic design of these molecules—incorporating features like urea/thiourea linkers, Michael acceptor "warheads" for covalent binding, or entirely new fused ring systems—highlights the sophisticated structure-activity relationship studies guiding modern drug discovery.[1][8] Furthermore, the emergence of dual-target inhibitors like H-22, which simultaneously block EGFR and other resistance-driving pathways like c-Met, represents a promising strategy to preemptively combat tumor evolution.[9]
The rigorous application of the detailed biochemical and cellular assays outlined in this guide is paramount for the objective evaluation and comparison of these next-generation inhibitors. As researchers continue to refine the quinazoline scaffold, these methodologies will remain the cornerstone for identifying candidates with the highest potential to improve clinical outcomes for patients with EGFR-mutant cancers.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Quinazoline-Based Inhibitors
This guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of quinazoline-based inhibitors. As a class of compounds dominated by ATP-competitive mechanisms, the choice of assay technology is critical for generating accurate and reproducible potency data. We will delve into the causality behind experimental choices, present a field-proven primary protocol, and compare it with viable alternatives, ensuring that every protocol described is a self-validating system.
Introduction: The Quinazoline Scaffold and Its Role in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for cancer therapy, including gefitinib, erlotinib, and lapatinib.[1][2] These agents predominantly function as protein kinase inhibitors, targeting key enzymes in signaling pathways that drive cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4]
A defining characteristic of most quinazoline-based inhibitors is their mechanism of action: they are ATP-competitive, binding to the ATP-binding pocket within the kinase domain.[1][5] This competitive interaction prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling. Understanding this mechanism is paramount, as it directly influences the design and interpretation of in vitro kinase assays. The concentration of ATP in an assay, relative to its Michaelis-Menten constant (Kₘ), will significantly impact the measured potency (IC₅₀) of an ATP-competitive inhibitor.[6]
This guide will focus on providing robust, high-throughput compatible protocols designed to accurately characterize these inhibitors.
Recommended Primary Protocol: Luminescence-Based ATP-Depletion Assay
For primary screening and routine IC₅₀ determination of quinazoline inhibitors, we recommend a luminescence-based ATP-depletion assay, such as the Kinase-Glo® platform.[7] This format is a homogeneous, "mix-and-read" assay that is simple, highly sensitive, and amenable to high-throughput screening (HTS).[8][9]
The principle is straightforward: the kinase reaction consumes ATP. After a set incubation period, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[10] Therefore, high kinase activity results in low ATP and a dim signal, while potent inhibition of the kinase spares ATP, leading to a bright signal. The luminescent output is inversely proportional to kinase activity.[10][11]
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay using a luminescence-based method.
Detailed Step-by-Step Methodology
This protocol is a general guideline for determining the in vitro potency of a quinazoline-based test compound against a specific protein kinase (e.g., EGFR, VEGFR2).[12][13][14]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Quinazoline test compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a concentration 100-fold higher than the desired maximum final assay concentration.
-
Further dilute this series 1:25 in kinase assay buffer. This creates an intermediate plate. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[12]
-
-
Kinase Reaction Setup (25 µL final volume example):
-
Add 5 µL of the diluted test compound or vehicle control (e.g., 4% DMSO in assay buffer) to the wells of the white assay plate.
-
Prepare a 2.5X kinase/substrate master mix in kinase assay buffer. Add 10 µL of this mix to each well.
-
Causality Check: Preparing a master mix ensures uniform distribution of enzyme and substrate, minimizing well-to-well variability.
-
Pre-incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.[11]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2.5X ATP solution in kinase assay buffer. Add 10 µL to each well to start the reaction.
-
Expert Insight: The final ATP concentration is a critical parameter. For ATP-competitive inhibitors like quinazolines, it is standard practice to set the ATP concentration at or near the Kₘ for the specific kinase.[12] This provides a balanced condition to measure competitive inhibition accurately. Running the assay at very high ATP concentrations can make weak inhibitors appear inactive.[15]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the uninhibited control).
-
-
Luminescence Signal Generation:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume in the well (25 µL) to terminate the kinase reaction and initiate luminescence.[7][10]
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Define controls: "High" signal (0% kinase activity) wells contain no kinase, while "Low" signal (100% kinase activity) wells contain kinase with vehicle (DMSO) instead of inhibitor.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low)
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Comparative Analysis of Alternative Assay Formats
While luminescence-based assays are broadly applicable, other technologies offer distinct advantages and may be more suitable for specific applications, such as mechanistic studies or when working with kinases that have low ATP turnover.
Mechanism of Luminescent ATP-Depletion Assay
Caption: Principle of the luminescence-based ATP-depletion kinase assay.
| Feature | Luminescence (ATP-Depletion) | Radiometric ([γ-³²P]ATP) | Fluorescence Polarization (FP) |
| Principle | Measures remaining ATP via a luciferase reaction. Signal is inversely proportional to kinase activity.[10] | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[16] | Measures the change in rotational speed (polarization) of a fluorescent tracer upon binding to the kinase.[17] |
| Sensitivity | High | Very High (considered the "gold standard").[8][18] | Moderate to High, dependent on tracer affinity. |
| Throughput | High (Homogeneous, mix-and-read).[7][8] | Low to Medium (Requires wash steps to separate substrate from free ATP).[16] | High (Homogeneous, mix-and-read).[17] |
| Safety | Non-radioactive, standard lab safety. | Requires handling and disposal of radioactive materials.[8] | Non-radioactive, standard lab safety. |
| Cost | Moderate (reagent-based). | High (radioisotopes, waste disposal, specialized equipment). | Moderate (requires specific fluorescent tracer for each kinase or kinase family). |
| Universality | Highly universal; works with any kinase/substrate combination that consumes ATP.[9] | Highly universal; directly measures phosphotransfer.[19] | Less universal; requires development and validation of a specific fluorescent tracer for the kinase of interest. |
| Key Considerations for Quinazolines | Excellent for IC₅₀ determination. Susceptible to interference from compounds that inhibit luciferase.[11] A counter-screen is recommended. | Ideal for detailed kinetic and mechanistic studies. Less suitable for HTS due to handling and throughput limitations.[16][18] | Excellent for studying binding affinity (Kᵢ) and for competitive binding assays. Can identify non-ATP competitive inhibitors if the tracer binds to the ATP site.[20][21] |
Alternative Protocol 1: Radiometric Filter-Binding Assay
Historically the gold standard, this assay directly measures the enzymatic activity of the kinase.[8]
Experimental Protocol:
-
Reaction Setup: Set up the kinase reaction in a microcentrifuge tube, including buffer, kinase, substrate (typically a peptide), and the quinazoline inhibitor.[16]
-
Initiation: Start the reaction by adding a mix of "cold" (unlabeled) ATP and "hot" [γ-³²P]ATP.[19]
-
Incubation: Incubate at 30°C for a predetermined time.
-
Termination & Capture: Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81 paper), which binds the charged peptide substrate.[16][22]
-
Washing: Immediately place the paper in a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.[22] Perform several washes.
-
Detection: Dry the paper and measure the incorporated radioactivity using a scintillation counter.[23]
Trustworthiness: This method's direct measurement of phosphate transfer makes it highly reliable and less prone to compound interference that might affect reporter enzymes like luciferase. It is the benchmark against which other technologies are often validated.
Alternative Protocol 2: Fluorescence Polarization (FP) Competition Assay
FP is a powerful homogeneous technique well-suited for HTS and for characterizing the binding affinity of inhibitors.[24]
Experimental Protocol:
-
Principle: The assay relies on a fluorescently labeled molecule (a "tracer"), often a known ATP-competitive inhibitor, that binds to the kinase's active site. When the small tracer is bound to the large kinase, its rotation slows, and it emits highly polarized light. An unlabeled inhibitor (like a quinazoline derivative) competes with the tracer for binding. Displacement of the tracer causes it to tumble freely again, resulting in a decrease in fluorescence polarization.[24][17]
-
Assay Setup: In a black microplate, combine the kinase, the fluorescent tracer, and the quinazoline test compound in assay buffer.
-
Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium (typically 30-60 minutes).
-
Detection: Measure fluorescence polarization using a plate reader equipped with polarizing filters.[21]
-
Analysis: A decrease in polarization indicates that the test compound has displaced the tracer from the kinase active site. IC₅₀ values can be determined from the dose-response curve.
Expertise & Experience: The key to a successful FP assay is the development of a suitable tracer with appropriate affinity for the kinase. The assay directly measures binding to the target, not enzymatic inhibition, which can be an advantage for confirming target engagement and for screening inhibitors of kinases that are difficult to assay enzymatically.[20][25]
Conclusion: Selecting the Right Assay for Your Research
For researchers working with quinazoline-based kinase inhibitors, the choice of in vitro assay is a critical decision that impacts data quality, throughput, and the scope of achievable research questions.
-
The Luminescence-Based ATP-Depletion Assay stands out as the optimal choice for primary screening and routine IC₅₀ profiling due to its high-throughput nature, simplicity, and broad applicability.[8] Its inverse-signal output is robust for quantifying the potency of ATP-competitive quinazoline inhibitors.
-
The Radiometric Assay , while lower in throughput and requiring specialized handling, remains the undisputed gold standard for sensitivity and is invaluable for detailed mechanistic studies where direct measurement of enzymatic turnover is required.[8][18]
-
The Fluorescence Polarization Assay offers a powerful orthogonal method focused on target binding. It is an excellent choice for confirming direct engagement of quinazoline inhibitors with the kinase active site and can be a highly effective HTS strategy once a suitable tracer is established.[24]
By understanding the principles, advantages, and limitations of each technology, researchers can confidently select and implement the most appropriate method to advance their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. promega.com [promega.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijpcat.com [ijpcat.com]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 22. youtube.com [youtube.com]
- 23. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 24. benchchem.com [benchchem.com]
- 25. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro vs. 7-Chloro Quinazoline Inhibitors: A Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies for oncology. Its rigid, bicyclic structure serves as an excellent framework for designing inhibitors that compete with ATP in the active sites of various kinases. Among the myriad of possible substitutions on the quinazoline ring, the placement of a chlorine atom at either the 6- or 7-position has profound and often differential effects on the resulting inhibitor's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of 6-chloro and 7-chloro quinazoline inhibitors, synthesizing key experimental data to inform rational drug design and development.
The Critical Role of Halogen Substitution in Kinase Inhibition
Halogen atoms, particularly chlorine, are frequently incorporated into kinase inhibitors to enhance binding affinity and modulate pharmacokinetic properties. The electron-withdrawing nature of chlorine can influence the electronics of the quinazoline ring system, while its size and ability to form halogen bonds can lead to specific interactions within the ATP-binding pocket of a target kinase. The seemingly subtle shift of a chlorine atom from the 6- to the 7-position can significantly alter these interactions, leading to distinct biological outcomes. This guide will explore these differences through the lens of structure-activity relationships (SAR) and direct comparative studies.
Head-to-Head Comparison: Potency and Selectivity
A direct comparison of 6-chloro and 7-chloro quinazoline derivatives has been elucidated in the context of p21-Activated Kinase 4 (PAK4) inhibition. A study on 4-aminoquinazoline-2-carboxamide derivatives revealed that while the 7-chloro derivative (compound 38 ) displayed greater potency (Ki = 0.006 µM) than its 6-chloro counterpart (compound 31 , Ki = 0.009 µM), this came at the cost of reduced selectivity against PAK1[1]. This highlights a common theme in drug discovery: the trade-off between potency and selectivity.
| Compound | Substitution | PAK4 Ki (µM) | PAK4/PAK1 Selectivity |
| 31 | 6-Chloro | 0.009 | 346-fold |
| 38 | 7-Chloro | 0.006 | 57-fold |
| 37 | Unsubstituted | 0.017 | 63-fold |
Table 1: Comparative data for 6-chloro and 7-chloro quinazoline inhibitors targeting PAK4. Data synthesized from[1].
The 6-chloro substituent in compound 31 was found to engage in van der Waals interactions with Phe397, Glu399, and Ile327 at the entrance of the hinge region of PAK4, contributing to its high selectivity[1]. The removal of this chloro group in compound 37 led to a slight decrease in potency and a significant drop in selectivity[1]. Conversely, while the 7-chloro substitution in compound 38 enhanced potency, it resulted in a less favorable selectivity profile[1].
While direct head-to-head comparisons for other kinase targets are less common in single studies, analysis of broader SAR studies on Epidermal Growth Factor Receptor (EGFR) inhibitors suggests that substitutions at both the 6- and 7-positions are critical for activity. For instance, in a series of 4-anilinoquinazolines, a 6-chloro substituent showed a significant reduction in a cellular toxicity index compared to an unsubstituted quinazoline, indicating a more favorable safety profile[2]. In the same study, a 7-chloro substitution also resulted in a reduced toxicity index, although the effect was slightly less pronounced than with the 6-chloro analogue[2]. This suggests that the position of the chlorine atom can influence not only the efficacy but also the off-target effects of the inhibitor.
Structure-Activity Relationship (SAR) Insights
The broader body of research on quinazoline inhibitors provides valuable SAR insights into the differential effects of 6- and 7-chloro substitutions.
6-Chloro-Quinazolines:
-
EGFR Inhibition: The presence of a small electron-withdrawing group, such as chlorine, at the 6-position is often favored for potent EGFR inhibition[3]. Acrolein amine quinazolines substituted at the 6-position have been shown to bind irreversibly to the intracellular ATP binding domain of EGFR[4].
-
Antitumor Activity: Several studies have reported the synthesis and potent antitumor activities of novel 6-chloro-quinazoline derivatives[5][6].
7-Chloro-Quinazolines:
-
EGFR Inhibition: Halogen substitution on the 7-anilino portion of 4-anilinoquinazolines has been found to be desirable for high potency against EGFR[4]. The 7-chloro substitution pattern is present in various potent inhibitors of receptor tyrosine kinases like EGFR[7].
-
Broad Biological Activity: 7-chloro-substituted quinazolines have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties[7][8].
Signaling Pathways and Experimental Workflows
The majority of 6- and 7-chloro quinazoline inhibitors exert their effects by targeting key signaling pathways implicated in cancer cell growth, proliferation, and survival. The EGFR signaling cascade is a primary target.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
The evaluation of these inhibitors typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for the synthesis and evaluation of quinazoline inhibitors.
Experimental Protocols
General Synthesis of 4-Anilinoquinazolines
The synthesis of 4-anilinoquinazoline derivatives, whether 6-chloro or 7-chloro substituted, generally follows a common pathway involving the initial formation of the quinazoline core followed by nucleophilic substitution at the 4-position.
Step 1: Synthesis of the Substituted 2-Amino-Benzamide (for 6-chloro) or 2-Amino-4-chloro-benzoic acid (for 7-chloro) The synthesis typically starts from the appropriately substituted anthranilic acid or benzamide. For example, 2-amino-5-chlorobenzamide can be used as a precursor for 6-chloro-quinazolines.
Step 2: Cyclization to form the Quinazolinone Ring The substituted 2-aminobenzamide is cyclized with a suitable reagent, such as formamide or benzaldehyde, to form the corresponding quinazolin-4(3H)-one[5].
Step 3: Chlorination of the Quinazolinone The quinazolin-4(3H)-one is then chlorinated at the 4-position, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the reactive 4-chloroquinazoline intermediate[9][10].
Step 4: Nucleophilic Aromatic Substitution The final step involves the N-arylation of the 4-chloroquinazoline with a desired aniline derivative. This reaction is often carried out in a suitable solvent like ethanol or under microwave irradiation to afford the target 4-anilinoquinazoline inhibitor[5].
In Vitro Kinase Inhibition Assay (Example: Z'-Lyte™ Assay)
This protocol is a common method for determining the inhibitory potency of compounds against specific kinases.
-
Reagent Preparation: Prepare assay buffers, kinase-specific peptide substrates, and ATP solutions. Serially dilute the test compounds (6-chloro and 7-chloro quinazoline derivatives) to various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide substrate. Incubate for a further period (e.g., 60 minutes).
-
Detection: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate by the kinase protects it from cleavage, resulting in a high FRET signal. Inhibition of the kinase leads to substrate cleavage and a low FRET signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The available evidence clearly indicates that the positional isomerism of a chlorine atom on the quinazoline scaffold is a critical determinant of an inhibitor's biological profile. While 7-chloro substitution can sometimes lead to enhanced potency, this may be accompanied by a loss of selectivity, as demonstrated in the case of PAK4 inhibitors. Conversely, 6-chloro substitution can offer a more balanced profile of potency and selectivity, along with potentially more favorable safety profiles.
For drug development professionals, these findings underscore the importance of synthesizing and evaluating both 6- and 7-chloro isomers in early-stage discovery programs. The choice of which isomer to advance will depend on the specific target product profile, with careful consideration of the desired balance between on-target potency, kinase selectivity, and overall safety. Future research should focus on more direct, head-to-head comparisons of 6- and 7-chloro quinazoline derivatives against a wider range of kinase targets, including detailed pharmacokinetic and in vivo efficacy studies, to provide a more complete picture and guide the development of the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]
- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Selectivity Profiling of Novel Quinazoline Kinase Inhibitors
In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a privileged scaffold for the design of potent protein kinase inhibitors.[1] Their remarkable success, exemplified by FDA-approved drugs like gefitinib and erlotinib, stems from their ability to specifically target kinases driving oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR).[1] However, the clinical efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Poor selectivity can lead to off-target effects and toxicity, while in some cases, a well-defined multi-targeting profile can be advantageous. Therefore, rigorous and comprehensive selectivity profiling is a cornerstone of the preclinical development of any novel quinazoline kinase inhibitor.
This guide provides an in-depth comparison of the current methodologies for assessing kinase inhibitor selectivity, offering insights into the rationale behind experimental choices. We will delve into both biochemical and cell-based assays, providing detailed protocols for key techniques and guidance on interpreting the resulting data to build a robust selectivity profile for your novel quinazoline compounds.
The Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for most small molecule inhibitors.[2] This homology presents a significant challenge in developing inhibitors that are highly selective for a single kinase. For quinazoline-based inhibitors, which are often ATP-competitive, understanding their interaction landscape across the kinome is paramount. A comprehensive selectivity profile allows researchers to:
-
De-risk clinical development: By identifying potential off-target liabilities early, researchers can mitigate the risk of unforeseen toxicities in later stages.
-
Understand the mechanism of action: A clear selectivity profile helps to correlate the observed cellular phenotype with the inhibition of specific kinases.
-
Identify opportunities for polypharmacology: In some instances, inhibiting a specific set of kinases can be more effective than targeting a single one.[3] Selectivity profiling can uncover these opportunities for rational drug design.
A Comparative Overview of Selectivity Profiling Platforms
The methodologies for kinase inhibitor selectivity profiling can be broadly categorized into two main types: biochemical assays and cell-based assays . Each approach provides a unique and complementary perspective on the inhibitor's behavior.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays utilize purified recombinant kinases and substrates to directly measure the interaction between the inhibitor and its target(s) in a controlled, cell-free environment. These assays are invaluable for determining the intrinsic potency and selectivity of a compound.
| Assay Type | Principle | Data Output | Throughput | Advantages | Limitations |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[4] | IC₅₀ | High | "Gold standard", direct measure of catalytic activity, universally applicable.[5][6] | Use of radioactivity, endpoint assay. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Measures the inhibition of substrate phosphorylation via changes in fluorescence resonance energy transfer.[7] | IC₅₀ | High | Homogeneous, non-radioactive, amenable to automation.[8] | Potential for compound interference, requires specific reagents.[5] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced using a coupled luciferase reaction.[8] | IC₅₀ | High | High sensitivity, broad dynamic range. | Potential for luciferase inhibition by test compounds.[5] |
| Competition Binding Assays (e.g., KINOMEscan™) | Measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[9][10] | Kd | Very High | ATP-independent, provides true binding affinity, broad kinome coverage.[10] | Does not measure functional inhibition of catalysis. |
Cell-Based Assays: Assessing Target Engagement and Pathway Modulation in a Physiological Context
While biochemical assays are essential for determining intrinsic affinity, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are crucial for confirming that an inhibitor can access its target within the cell, engage it, and elicit the desired downstream biological response.
| Assay Type | Principle | Data Output | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12] | Thermal shift (ΔTm) | Medium | Direct measure of target engagement in a cellular context, label-free.[13] | Requires a specific antibody for detection, lower throughput. |
| Western Blotting | Measures the phosphorylation status of downstream substrates to assess the functional inhibition of a kinase signaling pathway. | Changes in protein phosphorylation | Low | Provides direct evidence of pathway modulation, widely accessible. | Semi-quantitative, low throughput. |
| Cell Proliferation/Viability Assays | Measures the effect of the inhibitor on cell growth and survival. | GI₅₀ / IC₅₀ | High | Provides a functional readout of the compound's overall cellular effect. | Indirect measure of target inhibition, can be influenced by off-target effects. |
| Phosphoproteomics | Mass spectrometry-based approach to globally quantify changes in protein phosphorylation in response to inhibitor treatment. | Quantitative changes in phosphopeptide abundance | Low | Unbiased, kinome-wide view of inhibitor effects on cellular signaling. | Technically demanding, complex data analysis. |
Experimental Protocols: A Step-by-Step Guide
To provide practical guidance, we present detailed protocols for three key assays that form a robust initial selectivity profiling cascade for a novel quinazoline kinase inhibitor.
Protocol 1: Radiometric Kinase Assay for IC₅₀ Determination
This protocol describes a standard filter-binding assay using [γ-³³P]ATP to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.[14]
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer (specific to each kinase)
-
Test compound serially diluted in DMSO
-
P81 phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microtiter plate, prepare a reaction mix containing the kinase, its substrate, and the appropriate kinase buffer.
-
Add Inhibitor: Add the serially diluted test compound or DMSO (vehicle control) to the reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubate: Incubate the plate at the optimal temperature (typically 30°C) for a predetermined time.
-
Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto the P81 phosphocellulose filter plate.
-
Wash: Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry and Add Scintillant: Dry the filter plate completely and add scintillation fluid to each well.
-
Measure Radioactivity: Measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol outlines a Western blot-based CETSA to confirm the binding of a quinazoline inhibitor to its intended target in intact cells.[13]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting:
-
Quantify the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target kinase.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol describes how to use Western blotting to assess the functional consequence of target inhibition by analyzing the phosphorylation status of a key downstream substrate.
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Cell culture medium and reagents
-
Test compound
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the phosphorylated and total forms of the downstream substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate, or run a parallel gel.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities of the phosphorylated and total protein. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates functional inhibition of the signaling pathway.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical selectivity profiling workflow and key signaling pathways often targeted by quinazoline kinase inhibitors.
Caption: A typical workflow for the selectivity profiling of a novel quinazoline kinase inhibitor.
Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline inhibitors.
Caption: Simplified VEGFR signaling pathway, a common target for multi-targeted quinazoline inhibitors.
Interpreting the Data: Building a Comprehensive Selectivity Profile
The ultimate goal of this multi-faceted approach is to build a comprehensive selectivity profile that informs decision-making in the drug discovery pipeline. The data from biochemical and cell-based assays should be integrated to provide a holistic view of the inhibitor's behavior. For instance, a compound that is potent and selective in a biochemical assay but shows poor activity in a cellular assay may have issues with cell permeability or be subject to efflux pumps. Conversely, a compound that appears more potent in a cellular assay than in a biochemical assay might indicate that it targets a specific conformation of the kinase that is more prevalent in the cellular environment.[2]
By systematically applying the methodologies outlined in this guide, researchers can confidently characterize the selectivity of their novel quinazoline kinase inhibitors, paving the way for the development of safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ClinPGx [clinpgx.org]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Mechanism of Action for 4-Anilinoquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Anilinoquinazolines in Kinase Inhibition
The 4-anilinoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] These compounds have revolutionized the treatment of certain cancers, most notably non-small-cell lung cancer (NSCLC), by interfering with key signaling pathways that drive tumor growth and proliferation.[3] Understanding the precise mechanism of action of novel 4-anilinoquinazoline derivatives is paramount for optimizing their efficacy, predicting potential resistance mechanisms, and identifying new therapeutic applications.
This guide will navigate the essential experimental approaches to comprehensively characterize the mechanism of action of these compounds, from initial target engagement to downstream cellular effects and in vivo efficacy.
Core Mechanism: Competitive Inhibition of the EGFR ATP-Binding Site
The primary mechanism of action for most clinically relevant 4-anilinoquinazoline compounds is the competitive inhibition of the ATP-binding site within the kinase domain of EGFR.[4][5] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades crucial for cell survival and proliferation.[6]
Key Downstream Signaling Pathways
The inhibition of EGFR by 4-anilinoquinazoline compounds predominantly affects two major signaling pathways:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[7][8][9] EGFR activation leads to a cascade of phosphorylation events that ultimately activate ERK, which then translocates to the nucleus to regulate gene expression.[10][11]
-
The PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.[12][13][14] Activated EGFR recruits and activates PI3K, leading to the activation of Akt, which in turn regulates a multitude of downstream targets to promote cell survival and inhibit apoptosis.[15][16]
Caption: EGFR Signaling and Inhibition by 4-Anilinoquinazolines.
A Multi-faceted Approach to Mechanism of Action Assessment
A thorough investigation into the mechanism of action of a 4-anilinoquinazoline compound requires a hierarchical and integrated experimental approach. This involves moving from in vitro biochemical assays to cell-based functional assays and finally to in vivo models to validate the therapeutic potential.
Phase 1: In Vitro Target Engagement and Selectivity
The initial step is to confirm direct binding and inhibition of the intended kinase target(s) and to assess the compound's selectivity across the kinome.
1. Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Rationale: To quantify the potency (e.g., IC50) of the compound against the target kinase in a cell-free system. This provides a direct measure of target engagement without the complexities of cellular uptake and metabolism.
-
Alternatives: ADP-Glo™, LanthaScreen™, and FRET-based assays are common platforms.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, ATP, and varying concentrations of the 4-anilinoquinazoline compound. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP, which is then used by the luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[17]
2. Kinome Profiling
To understand the selectivity of the compound, it is crucial to screen it against a broad panel of kinases.
-
Rationale: High selectivity is often desirable to minimize off-target effects and associated toxicities. Kinome profiling can reveal unexpected targets and provide insights into potential polypharmacology.[18]
-
Methodology: This is typically performed by specialized contract research organizations (CROs) using various platforms, such as radiometric assays, binding assays, or mass spectrometry-based approaches.
Phase 2: Cellular Assays to Confirm On-Target Effects and Phenotypic Outcomes
Once direct target inhibition is established, the next step is to assess the compound's activity in a cellular context.
1. Cellular Target Engagement
-
Rationale: To confirm that the compound can penetrate the cell membrane and bind to its intended target in a live-cell environment.
-
Methodology: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are commonly used.[19]
2. Anti-Proliferative Assays
These assays measure the compound's ability to inhibit the growth and proliferation of cancer cell lines.
-
Rationale: To determine the compound's potency in a cellular context (EC50) and to identify sensitive and resistant cell lines.
-
Alternatives: MTT, MTS, and CellTiter-Glo® assays are widely used. The CCK-8 method is another common alternative.[20]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with an EGFR mutation) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 4-anilinoquinazoline compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[21][22][23]
3. Western Blot Analysis of Downstream Signaling
-
Rationale: To directly visualize the on-target effect of the compound by assessing the phosphorylation status of the target kinase and key downstream signaling proteins.
-
Methodology: Treat cancer cells with the compound for various times and at different concentrations. Lyse the cells, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of EGFR, ERK, and Akt.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. MAPK signaling pathway | Abcam [abcam.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cusabio.com [cusabio.com]
- 17. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloroquinazoline-7-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical tools you employ. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloroquinazoline-7-carbonitrile, a heterocyclic building block pivotal in medicinal chemistry. Our focus is to empower you with the knowledge to not only handle this compound safely but also to manage its waste stream with scientific rigor and environmental responsibility.
Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a chlorinated quinazoline core and a nitrile group—inform a robust hazard assessment. Structurally similar compounds, such as 4-Chloroquinazoline, are classified as toxic if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with the same level of caution.
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic upon ingestion.
-
Irritation: Potential to cause significant skin and eye irritation.
-
Respiratory Effects: May cause irritation to the respiratory tract if inhaled as a dust.
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life.[4] It should never be disposed of down the drain.[2]
Hazard Classification Summary Table:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | Corrosion | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, stringent adherence to appropriate PPE is non-negotiable.
-
Hand Protection: Standard nitrile gloves may offer splash protection but can have short breakthrough times with chlorinated aromatic compounds.[5] For extended handling or in the event of a spill, it is highly recommended to use gloves with greater chemical resistance, such as Viton™ or polyvinyl alcohol (PVA) gloves.[6][7][8] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during procedures with a high risk of aerosolization, a chemical-resistant apron is advised.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.
Waste Management and Disposal Workflow
The guiding principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]
- 4. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. yourglovesource.com [yourglovesource.com]
- 7. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
